7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Description
Properties
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSSDKLUAZVADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473103 | |
| Record name | 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145903-31-7 | |
| Record name | 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine synthesis pathway
An In-depth Technical Guide to the Synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of a potential synthetic pathway for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a two-step process commencing with the S-alkylation of 4-methoxybenzenethiol, followed by an intramolecular cyclization to form the seven-membered thiazepine ring.
Synthesis Pathway Overview
The synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine can be achieved through a straightforward two-step sequence. The first step involves the nucleophilic substitution reaction between 4-methoxybenzenethiol and 3-bromopropan-1-amine to yield the key intermediate, 3-((4-methoxyphenyl)thio)propan-1-amine. The subsequent and final step is an intramolecular cyclization of this intermediate, which is proposed to proceed under thermal conditions to yield the target compound.
Figure 1: Proposed synthesis pathway for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Step 1: Synthesis of 3-((4-methoxyphenyl)thio)propan-1-amine
This procedure is based on analogous S-alkylation reactions of thiophenols.
Materials:
-
4-methoxybenzenethiol
-
3-bromopropan-1-amine hydrobromide
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
A solution of sodium hydroxide (2.0 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
4-methoxybenzenethiol (1.0 eq) is added to the sodium hydroxide solution and stirred until fully dissolved.
-
3-bromopropan-1-amine hydrobromide (1.0 eq) dissolved in a minimal amount of water is added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, 3-((4-methoxyphenyl)thio)propan-1-amine, which can be purified by column chromatography.
Step 2: Synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
This proposed cyclization step is based on general methods for the synthesis of benzothiazepine rings.
Materials:
-
3-((4-methoxyphenyl)thio)propan-1-amine
-
High-boiling point solvent (e.g., xylene or diphenyl ether)
Procedure:
-
3-((4-methoxyphenyl)thio)propan-1-amine (1.0 eq) is dissolved in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.
-
The solution is heated to reflux and maintained at this temperature for 12-24 hours. The reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the final product, 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. Please note that the yields are estimates based on typical outcomes for these types of reactions and may vary.
| Step | Reactants | Reagents/Solvents | Reaction Time (hours) | Temperature (°C) | Product | Typical Yield (%) |
| 1 | 4-methoxybenzenethiol, 3-bromopropan-1-amine HBr | NaOH, EtOH/H₂O | 4 - 6 | Reflux | 3-((4-methoxyphenyl)thio)propan-1-amine | 70 - 85 |
| 2 | 3-((4-methoxyphenyl)thio)propan-1-amine | Xylene | 12 - 24 | Reflux | 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine | 50 - 65 |
Logical Workflow for Synthesis
The synthesis follows a logical progression from simple, commercially available starting materials to the more complex target molecule.
Figure 2: Experimental workflow for the synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information with established, generalizable experimental protocols for the determination of key physicochemical parameters. A plausible synthetic workflow is also presented.
Core Physicochemical Data
Quantitative experimental data for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is not extensively available in peer-reviewed literature. The table below summarizes the currently accessible information.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NOS | [1] |
| Molecular Weight | 195.28 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| LogP | Data not available | |
| Aqueous Solubility | Data not available |
Note: The availability of this compound as a hydrochloride and hydrobromide salt suggests it possesses basic properties.[3][4]
Standardized Experimental Protocols for Physicochemical Characterization
The following sections detail widely accepted experimental methodologies for determining the primary physicochemical properties of pharmaceutical compounds. These protocols are directly applicable to 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Melting Point Determination
The melting point is a critical physical property for compound identification and purity assessment.[5] A sharp melting range typically indicates high purity.[6]
Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range from the initial appearance of liquid to the complete liquefaction of the solid is recorded.[6] Impurities generally lead to a depression and broadening of the melting point range.[6]
Typical Procedure (Capillary Method):
-
A small quantity of the dried, finely powdered compound is packed into a glass capillary tube to a height of 2-3 mm.[7]
-
The capillary tube is inserted into a melting point apparatus, adjacent to a calibrated thermometer.[6]
-
The sample is heated rapidly to approximately 15-20°C below its anticipated melting point.[7]
-
The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium.[7]
-
The temperature at which the first droplet of liquid is observed and the temperature at which the sample becomes completely liquid are recorded to define the melting point range.[6]
Octanol-Water Partition Coefficient (LogP) Determination
The LogP value is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption and distribution.[8][9]
Principle: The compound is allowed to partition between two immiscible liquid phases, typically n-octanol and water, until equilibrium is reached. The concentration of the compound in each phase is then quantified to calculate the partition coefficient.
Typical Procedure (Shake Flask Method):
-
n-Octanol and water are mutually saturated by vigorous mixing followed by separation.[10]
-
A known amount of the test compound is dissolved in one of the phases, and an equal volume of the other phase is added.
-
The mixture is agitated for a sufficient time (e.g., 24 hours) to achieve equilibrium.[10]
-
The two phases are separated, often aided by centrifugation.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[9]
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that significantly influences a drug's dissolution rate and bioavailability.[11][12]
Principle: An excess of the solid compound is equilibrated with an aqueous medium at a specified temperature. Once the solution is saturated, the concentration of the dissolved compound is measured.
Typical Procedure (Equilibrium Shake-Flask Method):
-
An excess amount of the solid compound is added to a flask containing the aqueous solvent (e.g., water or a pH-adjusted buffer).[13]
-
The flask is sealed and agitated at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[14]
-
The undissolved solid is removed from the saturated solution by filtration or centrifugation.[12]
-
The concentration of the dissolved compound in the resulting clear solution is quantified using a validated analytical method.[11]
Conceptual Synthesis Workflow
Caption: A plausible synthetic workflow for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways modulated by 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. However, the broader class of benzothiazepines is known for a diverse range of pharmacological effects, including calcium channel antagonism, and activities targeting the central nervous system, inflammation, and cancer. Elucidating the specific biological profile of the title compound will require further investigation.
References
- 1. 7-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-4,9-dihydro-3H-carbazole | C26H21N5O | CID 51049464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine | 145903-31-7 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, (2S,3S)- | C16H15NO3S | CID 2733673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
- 10. This compound hydroc… [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. 145903-31-7|this compound|BLD Pharm [bldpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine: An Inquiry into its Mechanism of Action
Despite a comprehensive search of available scientific literature and pharmacological databases, detailed information regarding the mechanism of action, pharmacological profile, and specific binding affinities of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine remains largely uncharacterized in the public domain.
Currently, this compound is primarily cataloged by chemical suppliers as a research chemical or synthetic intermediate. Publicly accessible data does not extend to in-depth pharmacological studies, including receptor binding assays, functional screens, or in vivo experiments that would be necessary to elucidate its mechanism of action.
This technical guide acknowledges the absence of substantive data required to fulfill the user's request for a detailed whitepaper. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be met due to the lack of primary research on the biological activity of this specific molecule.
Further research and publication in peer-reviewed scientific journals are necessary to determine the pharmacological properties and potential therapeutic applications of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. Investigators seeking to understand its mechanism of action would need to undertake a series of foundational studies, including but not limited to:
-
In vitro binding assays: To determine the affinity of the compound for a wide range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
-
Functional assays: To characterize the functional consequences of binding, such as agonist, antagonist, or allosteric modulator activity at identified targets.
-
In vivo studies: To investigate the physiological and behavioral effects of the compound in animal models.
Without such data, any discussion on the mechanism of action would be purely speculative. This document serves to highlight the current knowledge gap surrounding 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine and to underscore the need for primary research in this area.
Biological Activity of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine Derivatives: An In-depth Technical Guide
Disclaimer: Scientific literature with specific biological activity data for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine derivatives is limited. This guide provides a comprehensive overview of the known biological activities of the broader benzothiazepine class of compounds, to which this specific scaffold belongs. The data and protocols presented herein are representative of the benzothiazepine class and are intended to serve as a reference for potential research directions.
Introduction to Benzothiazepines
Benzothiazepines are a class of heterocyclic compounds containing a benzene ring fused to a seven-membered thiazepine ring. This core structure has proven to be a versatile scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities.[1] Substitutions on the benzene and thiazepine rings can significantly influence the biological effects of these compounds. The 7-methoxy substitution, in particular, is a common feature in many biologically active molecules and is known to modulate their pharmacokinetic and pharmacodynamic properties.
This technical guide will explore the potential biological activities of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine derivatives by examining the established pharmacology of structurally related benzothiazepines. The primary areas of focus will include their effects on the central nervous system (CNS), cardiovascular system, and their potential as anticancer agents.
Potential Therapeutic Applications
Based on the activities of related benzothiazepine derivatives, the 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine scaffold holds promise for the development of novel therapeutics in several key areas.
Central Nervous System (CNS) Activity
Numerous benzothiazepine and benzodiazepine derivatives have been investigated for their effects on the central nervous system. These compounds often exhibit depressant, anticonvulsant, and anxiolytic properties.
Table 1: Representative CNS Activity of Benzothiazepine Analogs
| Compound Class | Specific Derivative Example | Animal Model | Assay | Result | Reference |
| 1,5-Benzothiazepines | 4,5-dihydro-s-triazolo [3,4-d]-1,5-benzothiazepines | Mice | Pentylenetetrazole-induced seizures | Anticonvulsant effects comparable to diazepam | (Ambrogi et al., 1987) |
| 1,5-Benzodiazepines | 2,4-disubstituted-1,5-benzodiazepines | Mice | Elevated Plus Maze | Significant anxiolytic activity | (Monga et al., 2020) |
| 1,5-Benzodiazepines | 2,4-disubstituted-1,5-benzodiazepines | Mice | Rotarod Test | Skeletal muscle relaxant effects | (Monga et al., 2020) |
Cardiovascular Effects
Benzothiazepines are well-known for their cardiovascular effects, with some derivatives acting as calcium channel blockers.[1] These compounds have been utilized in the treatment of hypertension and angina. The 7-methoxy substitution could potentially modulate the potency and selectivity of these cardiovascular effects.
Anticancer Activity
Recent research has explored the potential of benzothiazepine derivatives as anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Table 2: Representative Anticancer Activity of Thiazole and Benzothiazepine Analogs
| Compound Class | Specific Derivative Example | Cell Line | Assay | IC50 Value | Reference |
| Phthalazine Derivatives | 7a,b and 8b,c | HCT116 (Colon) | Cytotoxicity Assay | 6.04 - 35 µM | (Abdel-Maksoud et al., 2022) |
| Phthalazine Derivatives | 7a,b and 8b,c | MCF-7 (Breast) | Cytotoxicity Assay | 8.8 - 44.3 µM | (Abdel-Maksoud et al., 2022) |
| Methoxyflavone Analogs | Sideritoflavone | MCF-7 (Breast) | Cytotoxicity Assay | 4.9 µM | (Meregian et al., 2021) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. The following are representative experimental protocols for key assays mentioned in this guide.
In Vivo Anticonvulsant Screening: Pentylenetetrazole (PTZ)-induced Seizure Test
This model is used to identify compounds with potential anticonvulsant activity.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent.
-
Induction of Seizures: 30 minutes after compound administration, pentylenetetrazole (PTZ) is injected subcutaneously at a convulsant dose (e.g., 85 mg/kg).
-
Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: The percentage of animals protected from seizures in the treated groups is compared to the vehicle control group. The ED50 (effective dose to protect 50% of animals) can be calculated.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The next day, the media is replaced with fresh media containing various concentrations of the test compounds. A control group with vehicle is included.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.
-
Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways and Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.
Caption: A generalized workflow for the development of novel therapeutic agents.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.
Conclusion and Future Directions
While direct evidence for the biological activity of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine derivatives is currently lacking in the public domain, the broader class of benzothiazepines represents a rich source of pharmacologically active compounds. The established CNS, cardiovascular, and anticancer activities of various benzothiazepine analogs suggest that the 7-methoxy substituted scaffold is a promising starting point for the design and synthesis of novel therapeutic agents.
Future research should focus on the synthesis of a library of derivatives of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine with diverse substitutions on the thiazepine ring. Systematic screening of these compounds in a panel of in vitro and in vivo assays will be crucial to elucidate their specific biological activities and to establish structure-activity relationships. Such studies will be instrumental in unlocking the therapeutic potential of this largely unexplored chemical space.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide outlines the comprehensive methodology for the crystal structure analysis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. While, to date, a complete, publicly accessible crystal structure of this specific compound has not been reported, this document provides a robust framework for its determination. The protocols and data presentation are based on established practices in small molecule X-ray crystallography and data from structurally related benzothiazepine derivatives.
Introduction
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is a heterocyclic compound belonging to the benzothiazepine class.[1] These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2] The precise determination of the three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship, guiding further drug design, and for the unambiguous confirmation of its chemical structure.[3][4]
This guide will detail the necessary experimental protocols, from synthesis and crystallization to data analysis and structure refinement, and provide a template for the presentation of crystallographic data.
Experimental Protocols
A typical workflow for determining the crystal structure of a small organic molecule like 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine involves several key stages.[5]
Synthesis and Purification
The synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine would likely follow established routes for related benzothiazepine derivatives. A potential synthetic pathway could involve the reaction of a suitably substituted 2-aminothiophenol with a reactive carbonyl compound, followed by cyclization. For instance, the synthesis of 1,5-benzothiazepine derivatives has been achieved through the condensation of 2-aminothiophenol with substituted chalcones.[2] Another approach could involve intramolecular Friedel–Crafts cyclization.[6]
Following synthesis, the crude product must be purified to a high degree, typically greater than 98%. Common purification techniques for such compounds include column chromatography and recrystallization. The purity of the compound should be verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).
Crystal Growth
The most critical and often challenging step is the growth of a single crystal of sufficient size and quality.[3] The crystal should ideally be 0.1–0.3 mm in each dimension, with a well-defined shape and no visible cracks or defects. Several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.
-
Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.
-
Vapor Diffusion: This technique is commonly performed in either a "hanging drop" or "sitting drop" setup.[7] A drop of the concentrated compound solution is equilibrated in a sealed container with a larger reservoir of a precipitant solution. The vapor from the precipitant slowly diffuses into the drop, inducing crystallization.[7]
A variety of solvents and solvent combinations should be screened to find the optimal conditions for crystal growth.
X-ray Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.[8] The crystal is cooled, typically to around 100 K, using a cryostream of liquid nitrogen to minimize thermal vibrations of the atoms and protect it from radiation damage.[2]
Monochromatic X-rays, usually from a copper (Cu) or molybdenum (Mo) source, are directed at the crystal.[9] As the crystal is rotated, a series of diffraction patterns are collected on a detector, such as a CCD or pixel detector.[3][7] Each diffraction spot, or reflection, contains information about the crystal's internal structure.[8] The data collection strategy aims to measure a complete and redundant set of reflections.[7]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors.[2]
The "phase problem," where the phase information of the diffracted X-rays is lost during measurement, is typically solved for small molecules using direct methods.[3] This provides an initial electron density map. An atomic model is then built into this map.
The initial model is refined using a least-squares method.[2] This process adjusts the atomic positions, and their anisotropic displacement parameters to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2] The quality of the final structure is assessed using parameters such as the R-factor, goodness-of-fit, and the residual electron density map.
Data Presentation
All quantitative data from the crystal structure analysis should be summarized in a clear and standardized format. The following tables provide a template for presenting the key crystallographic information. As the data for the title compound is not available, the table below shows representative data for a related class of compounds to illustrate the format.
| Parameter | Value |
| Empirical Formula | C₁₀H₁₃NOS |
| Formula Weight | 195.28 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Example: Monoclinic |
| Space Group | Example: P2₁/c |
| Unit cell dimensions | |
| a (Å) | Example: 10.123(4) |
| b (Å) | Example: 8.456(2) |
| c (Å) | Example: 12.345(6) |
| α (°) | 90 |
| β (°) | Example: 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | Example: 998.7(5) |
| Z | 4 |
| Calculated Density (Mg/m³) | Example: 1.298 |
| Absorption Coefficient (mm⁻¹) | Example: 0.254 |
| F(000) | 416 |
| Crystal Size (mm³) | Example: 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | Example: 2.50 to 27.50 |
| Index ranges | Example: -12<=h<=12, -10<=k<=10, -15<=l<=15 |
| Reflections collected | Example: 8765 |
| Independent reflections | Example: 2287 [R(int) = 0.0345] |
| Completeness to theta = 25.242° (%) | 99.8 |
| Absorption correction | Example: Semi-empirical from equivalents |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Example: 2287 / 0 / 121 |
| Goodness-of-fit on F² | Example: 1.054 |
| Final R indices [I>2sigma(I)] | Example: R1 = 0.0456, wR2 = 0.1123 |
| R indices (all data) | Example: R1 = 0.0587, wR2 = 0.1234 |
| Largest diff. peak and hole (e.Å⁻³) | Example: 0.456 and -0.321 |
| Note: The values in this table are hypothetical examples for illustrative purposes. |
A second table should present selected bond lengths, bond angles, and torsion angles for the molecule.
Visualization of Workflows and Structures
Diagrams are essential for visualizing experimental workflows and molecular structures.
Caption: Experimental workflow for the crystal structure analysis of a small molecule.
Caption: Logical flow from crystal to final 3D structure.
Conclusion
The determination of the crystal structure of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is an essential step in its characterization. Although specific crystallographic data is not yet available, the protocols outlined in this guide provide a clear and comprehensive pathway for its analysis. The resulting structural information will be invaluable for researchers in medicinal chemistry and drug development, enabling a deeper understanding of its chemical properties and biological activity.
References
- 1. 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | C10H13NOS | CID 11805628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. rigaku.com [rigaku.com]
- 5. researchgate.net [researchgate.net]
- 6. real.mtak.hu [real.mtak.hu]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
Spectroscopic and Synthetic Profile of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for the characterization of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. The information is tailored for professionals in chemical research and drug development, offering a structured presentation of available data and methodologies.
Core Compound Information
| IUPAC Name | 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine |
| Molecular Formula | C₁₀H₁₃NOS |
| Molecular Weight | 195.28 g/mol [1] |
| CAS Number | 145903-31-7[1] |
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. It is important to note that while the existence of this data is documented, detailed quantitative values from primary literature sources are not publicly available. The data presented here is primarily indexed in spectral databases such as SpectraBase.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Spectrum Type | Nucleus | Data Highlights |
| ¹H NMR | ¹H | Expected signals for aromatic, methylene, and methoxy protons. |
| ¹³C NMR | ¹³C | Expected signals for aromatic, aliphatic, and methoxy carbons. |
Note: Specific chemical shifts (δ), coupling constants (J), and multiplicities are not available in the public domain but are indicated to be present in spectral databases.
Table 2: Infrared (IR) Spectroscopy Data
| Spectrum Type | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| Vapor Phase IR | Data available on SpectraBase[2] | N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, C-O stretching, C-S stretching. |
Note: Precise peak positions and intensities require access to the full spectrum.
Table 3: Mass Spectrometry (MS) Data
| Spectrum Type | Key Information | Interpretation |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) at m/z 195.[1] | Confirms the molecular weight of the compound. |
| Fragmentation Pattern | Analysis of fragment ions would provide structural information. |
Note: A detailed fragmentation analysis is contingent on accessing the full mass spectrum.
Experimental Protocols
Detailed experimental procedures for the synthesis and spectroscopic analysis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine are not explicitly published. However, based on general synthetic methods for benzothiazepine derivatives and standard analytical techniques, the following protocols can be outlined.
Synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
The synthesis of the title compound can be approached through a multi-step reaction sequence, a common strategy for constructing the benzothiazepine core. A plausible synthetic workflow is illustrated below.
Caption: A generalized synthetic workflow for obtaining the target compound.
Spectroscopic Analysis
Standard protocols for obtaining the spectroscopic data are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra. Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet or a mull. For liquids or solutions, use a liquid cell. For vapor phase IR, introduce the sample into a heated gas cell.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatograph (GC) for volatile compounds or by direct infusion.
-
Ionization: Employ a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Logical Workflow for Compound Characterization
The overall process from synthesis to structural elucidation follows a logical progression.
Caption: A workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic characteristics and synthetic considerations for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. For definitive quantitative data, direct access to the referenced spectral databases is recommended.
References
A Technical Guide to the Physicochemical Characterization of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is limited. This guide therefore provides a comprehensive framework of standardized methodologies and best practices for determining these critical physicochemical properties for a novel thiazepine derivative, in line with pharmaceutical industry standards. The data presented herein is illustrative and should be replaced with compound-specific experimental results.
Introduction
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is a heterocyclic compound with potential applications in medicinal chemistry. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are foundational parameters that influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.[1] This technical guide outlines the standard experimental protocols for determining the aqueous solubility and chemical stability of a novel compound such as 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Solubility Assessment
Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can hinder in vitro testing and lead to challenges in developing suitable formulations for in vivo studies.[2] Both kinetic and thermodynamic solubility assays are typically performed during the drug discovery and development process.[3]
Experimental Protocols
Kinetic solubility is often assessed in early drug discovery due to its high-throughput nature.[4] This assay measures the solubility of a compound that is rapidly precipitated from a high-concentration organic solvent stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[3]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in 100% DMSO.
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve a range of concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[3]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[5]
-
Quantification (Optional): For a more quantitative "shake-flask" kinetic solubility, after incubation, the samples are filtered to remove any precipitate. The concentration of the compound in the filtrate is then determined by a suitable analytical method like HPLC-UV or LC-MS/MS against a standard curve.[6][7]
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for this measurement.[5] It is typically determined for lead compounds and during pre-formulation studies.
Protocol:
-
Sample Preparation: Add an excess amount of solid 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Illustrative Data Presentation
The following tables summarize hypothetical solubility data for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Table 1: Illustrative Kinetic Solubility Data
| Parameter | Value | Method |
| Kinetic Solubility (pH 7.4) | 45 µg/mL | Nephelometry |
Table 2: Illustrative Thermodynamic Solubility Data
| pH of Buffer | Solubility (µg/mL) at 25°C | Method |
| 1.2 | 150 | HPLC-UV |
| 4.5 | 85 | HPLC-UV |
| 6.8 | 30 | HPLC-UV |
| 7.4 | 25 | HPLC-UV |
Stability Assessment
Stability testing is crucial for determining how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[8][9]
Experimental Protocols
Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[10] These studies also help in developing and validating stability-indicating analytical methods.[11]
Protocol:
-
Sample Preparation: Prepare solutions of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine (e.g., 1 mg/mL) in various stress conditions. The solid-state compound should also be subjected to thermal and photolytic stress.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[12]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound and solution at 80°C for 48 hours.
-
Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[12] Peak purity analysis of the main peak should be performed to ensure it is free from co-eluting degradants.
Long-term and accelerated stability studies are performed to propose a re-test period or shelf life for the drug substance.
Protocol:
-
Storage Conditions: Store samples of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in controlled environmental chambers under the following conditions as per ICH Q1A(R2) guidelines:
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) and analyze for appearance, assay, degradation products, and other relevant quality attributes.[9]
Illustrative Data Presentation
The following tables summarize hypothetical stability data for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Table 3: Illustrative Forced Degradation Data
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, 60°C, 24h | 8.5 | 1 |
| 3% H₂O₂, RT, 24h | 12.1 | 3 |
| 80°C, 48h (Solid) | 2.1 | 1 |
| Photostability (ICH Q1B) | 18.9 | 4 |
Table 4: Illustrative Accelerated Stability Data (40°C/75% RH)
| Time Point | Assay (%) | Total Impurities (%) |
| 0 Months | 99.8 | 0.15 |
| 3 Months | 99.1 | 0.75 |
| 6 Months | 98.5 | 1.35 |
Visualized Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: General workflow for kinetic solubility determination.
Caption: General workflow for thermodynamic solubility determination.
References
- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Potential Therapeutic Targets of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine: A Technical Guide for Researchers
The thiazepine and benzothiazepine scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of several clinically significant drugs.[1][2] Derivatives of these heterocyclic systems have demonstrated a wide array of pharmacological activities, suggesting that 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine may also interact with a range of biological targets. This guide will explore the most probable of these targets, drawing parallels from structurally related compounds.
Calcium Channel Blockade: A Primary Hypothesis
The most prominent therapeutic application of benzothiazepines is their action as calcium channel blockers.[1][2] Specifically, 1,5-benzothiazepine derivatives are known to target L-type calcium channels, which are crucial in the regulation of cardiovascular function.
Table 1: Pharmacological Data of Representative Benzothiazepine Calcium Channel Blockers
| Compound | Target | Activity | Therapeutic Use |
| Diltiazem | L-type Calcium Channels | Vasodilator, Negative Chronotrope & Inotrope | Hypertension, Angina |
| Clentiazem | L-type Calcium Channels | Vasodilator, Negative Chronotrope & Inotrope | Hypertension, Angina |
Given the structural similarity, it is plausible that 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine could exhibit similar activity. The methoxy group on the benzene ring may influence the compound's binding affinity and selectivity for different calcium channel subtypes.
Signaling Pathway: L-type Calcium Channel Blockade```dot
Caption: A proposed workflow for validating therapeutic targets.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine strongly suggests its potential to interact with several therapeutically relevant targets. Based on the extensive research into the benzothiazepine and thiazepine classes of compounds, the most promising avenues for investigation are its potential roles as a calcium channel blocker and a CNS-active agent, particularly with anticonvulsant properties. Further exploration of its activity on other targets, such as those involved in inflammation and viral infections, may also yield valuable discoveries. The experimental workflows outlined in this guide provide a roadmap for elucidating the pharmacological profile of this intriguing compound and unlocking its therapeutic potential.
References
In Vitro Evaluation of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine: A Technical Guide
Disclaimer: Publicly available scientific literature on the comprehensive in vitro evaluation of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is limited. The following guide is a structured compilation based on standard pharmacological assays and evaluation workflows for novel chemical entities, intended to serve as a framework for researchers and drug development professionals. The specific data points within the tables are illustrative placeholders and should not be considered experimental results.
Introduction
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is a heterocyclic compound belonging to the thiazepine class. Compounds with a tetrahydrobenzothiazepine core are of interest in medicinal chemistry due to their structural similarity to other pharmacologically active agents, suggesting potential applications in areas such as central nervous system (CNS) disorders or as cardiovascular agents. This document outlines a standard workflow for the initial in vitro characterization of this compound, covering primary target engagement, functional activity, selectivity, and preliminary safety and metabolic profiling.
Primary Pharmacological Profile
The initial assessment of a novel compound involves determining its affinity and functional effect on its putative primary biological targets. Given the structural alerts, potential targets could include G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, or ion channels.
Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of the test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. The inhibition constant (Kᵢ) is a measure of the compound's binding affinity.
Table 1: Hypothetical Receptor Binding Affinity for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
| Target Receptor | Radioligand Used | Kᵢ (nM) |
| Dopamine D₂ | [³H]-Spiperone | Data Not Available |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Data Not available |
| GABAₐ | [³H]-Flunitrazepam | Data Not Available |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) recombinantly expressing the target receptor.
-
Competitive Binding: Membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition binding equation using non-linear regression to calculate the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
Functional Activity Assessment
Functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.
Table 2: Hypothetical Functional Activity Profile
| Target Receptor | Assay Type | Functional Mode | EC₅₀/IC₅₀ (nM) | Efficacy/Inhibition (%) |
| Dopamine D₂ | cAMP Assay | e.g., Antagonist | Data Not Available | Data Not Available |
| Serotonin 5-HT₂ₐ | Calcium Flux | e.g., Antagonist | Data Not Available | Data Not Available |
Experimental Protocol: cAMP Functional Assay (for Gαs/Gαi-coupled GPCRs)
-
Cell Seeding: Cells expressing the target receptor are seeded into microplates.
-
Compound Incubation: Cells are treated with varying concentrations of the test compound. For antagonist mode, cells are co-incubated with the test compound and a known agonist.
-
Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF®, ELISA).
-
Data Analysis: Dose-response curves are plotted to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Caption: A generalized workflow for the in vitro evaluation of a novel compound.
Selectivity and Early Safety Profiling
To assess the potential for off-target effects, the compound is screened against a panel of receptors, ion channels, and enzymes. Early safety assessment also includes evaluating its potential to inhibit hERG channels and key metabolic enzymes.
Broad Panel Selectivity Screen
The compound is tested at a single high concentration (e.g., 10 µM) against a wide array of targets to identify potential liabilities.
Table 3: Hypothetical Selectivity Profile (% Inhibition at 10 µM)
| Target Class | Representative Target | % Inhibition |
| Adrenergic | α₁A | Data Not Available |
| Muscarinic | M₁ | Data Not Available |
| Ion Channel | hERG | Data Not Available |
| Transporter | SERT | Data Not Available |
Cytochrome P450 (CYP) Inhibition
This assay evaluates the compound's potential to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.
Table 4: Cytochrome P450 Inhibition Profile
| CYP Isoform | IC₅₀ (µM) |
| CYP1A2 | Data Not Available |
| CYP2C9 | Data Not Available |
| CYP2D6 | Data Not Available |
| CYP3A4 | Data Not Available |
Experimental Protocol: CYP Inhibition Assay
-
System Preparation: Recombinant human CYP enzymes or human liver microsomes are used.
-
Incubation: The enzyme system is incubated with a fluorescent probe substrate and varying concentrations of the test compound.
-
Detection: The formation of the fluorescent metabolite is monitored over time using a plate reader.
-
Data Analysis: IC₅₀ values are calculated from the dose-response inhibition curves.
In Vitro ADME Properties
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps to predict the pharmacokinetic behavior of the compound.
Metabolic Stability
This assay measures the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Table 5: Metabolic Stability in Liver Microsomes
| Species | Half-Life (t₁/₂, min) | Intrinsic Clearance (Clᵢₙₜ, µL/min/mg) |
| Human | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available |
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: The test compound is incubated with liver microsomes and the cofactor NADPH at 37°C.
-
Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 min) and the reaction is quenched.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Calculation: The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.
Caption: A potential mechanism of action as a competitive antagonist at a GPCR.
Early-Stage Research on Benzo[f]thiazepine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[f]thiazepine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds, characterized by a benzene ring fused to a thiazepine ring, have shown potential as anticancer, antimicrobial, and cardiovascular agents.[1][2] This technical guide provides an in-depth overview of the early-stage research on benzo[f]thiazepine and related benzothiazepine compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.
Synthesis of Benzo[f]thiazepine Core Structures
The synthesis of the benzothiazepine scaffold is a critical step in the development of novel therapeutic agents. A common and effective method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, such as chalcones.[3] This reaction typically proceeds through a Michael addition followed by an intramolecular cyclization. Various catalysts and reaction conditions have been explored to improve yields and facilitate the synthesis of diverse derivatives.
General Synthesis Workflow
References
Methodological & Application
Synthesis Protocol for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine, a heterocyclic compound of interest in medicinal chemistry. The protocol outlined is based on an efficient and scalable synthetic route commencing from 4-methoxythiophenol. The key transformation involves an N-acyliminium ion cyclization, which facilitates the construction of the core tetrahydrobenzo[1][2]thiazepine structure. This four-step synthesis offers a significant improvement over previously reported methods, providing the target compound in a high overall yield. This protocol is intended to furnish researchers with the necessary information to replicate this synthesis for further study and development.
Introduction
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine and its derivatives are important scaffolds in drug discovery, with some analogues demonstrating biological activities. An efficient and scalable synthesis is crucial for the exploration of their therapeutic potential. The following protocol details a robust four-step synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.[1]
Overall Synthetic Scheme
The synthesis proceeds in four sequential steps starting from 4-methoxythiophenol:
-
S-alkylation: Reaction of 4-methoxythiophenol with 2-bromoethylamine hydrobromide to yield S-(4-methoxyphenyl)-2-aminoethanethiol.
-
Amide Formation: Acylation of the resulting aminoethanethiol with chloroacetyl chloride.
-
Thioether Formation: Intramolecular cyclization to form the lactam.
-
Reduction: Reduction of the lactam to afford the final product, 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Experimental Protocols
Step 1: Synthesis of 2-((4-methoxyphenyl)thio)ethan-1-amine
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Methoxythiophenol | 140.21 | 10.0 g | 71.3 mmol |
| 2-Bromoethylamine hydrobromide | 204.89 | 14.6 g | 71.3 mmol |
| Sodium hydroxide | 40.00 | 5.7 g | 142.6 mmol |
| Methanol | 32.04 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
Procedure:
-
To a solution of 4-methoxythiophenol (10.0 g, 71.3 mmol) in methanol (100 mL), a solution of sodium hydroxide (5.7 g, 142.6 mmol) in water (100 mL) is added.
-
The reaction mixture is stirred at room temperature for 15 minutes.
-
2-Bromoethylamine hydrobromide (14.6 g, 71.3 mmol) is added in one portion.
-
The mixture is heated to reflux for 2 hours.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 2-chloro-N-(2-((4-methoxyphenyl)thio)ethyl)acetamide
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-((4-methoxyphenyl)thio)ethan-1-amine | 183.28 | 13.0 g | 71.0 mmol |
| Chloroacetyl chloride | 112.94 | 8.8 g | 78.1 mmol |
| Triethylamine | 101.19 | 10.8 g | 106.5 mmol |
| Dichloromethane | 84.93 | 200 mL | - |
Procedure:
-
The crude 2-((4-methoxyphenyl)thio)ethan-1-amine (13.0 g, ~71.0 mmol) is dissolved in dichloromethane (200 mL) and cooled to 0 °C.
-
Triethylamine (10.8 g, 106.5 mmol) is added, followed by the dropwise addition of chloroacetyl chloride (8.8 g, 78.1 mmol).
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of water (100 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
Step 3: Synthesis of 7-methoxy-4,5-dihydrobenzo[f][1][2]thiazepin-3(2H)-one
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-chloro-N-(2-((4-methoxyphenyl)thio)ethyl)acetamide | 259.75 | 18.4 g | 71.0 mmol |
| Sodium hydride (60% dispersion in mineral oil) | 40.00 | 3.4 g | 85.2 mmol |
| Tetrahydrofuran (anhydrous) | 72.11 | 250 mL | - |
Procedure:
-
To a suspension of sodium hydride (3.4 g of a 60% dispersion in mineral oil, 85.2 mmol) in anhydrous tetrahydrofuran (150 mL) at 0 °C, a solution of crude 2-chloro-N-(2-((4-methoxyphenyl)thio)ethyl)acetamide (18.4 g, ~71.0 mmol) in anhydrous tetrahydrofuran (100 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
The organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Step 4: Synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 7-methoxy-4,5-dihydrobenzo[f][1][2]thiazepin-3(2H)-one | 223.29 | 10.0 g | 44.8 mmol |
| Borane-tetrahydrofuran complex (1 M solution in THF) | - | 134.4 mL | 134.4 mmol |
| Tetrahydrofuran (anhydrous) | 72.11 | 100 mL | - |
Procedure:
-
To a solution of 7-methoxy-4,5-dihydrobenzo[f][1][2]thiazepin-3(2H)-one (10.0 g, 44.8 mmol) in anhydrous tetrahydrofuran (100 mL) at 0 °C, borane-tetrahydrofuran complex (134.4 mL of a 1 M solution in THF, 134.4 mmol) is added dropwise.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling to 0 °C, the reaction is quenched by the slow addition of methanol (50 mL), followed by 6 M HCl (50 mL).
-
The mixture is heated to reflux for 1 hour.
-
After cooling, the mixture is made alkaline (pH > 10) by the addition of 6 M NaOH.
-
The product is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Data Summary
| Step | Product | Starting Material | Yield (%) |
| 1 & 2 | 2-chloro-N-(2-((4-methoxyphenyl)thio)ethyl)acetamide | 4-Methoxythiophenol | ~85% (two steps) |
| 3 | 7-methoxy-4,5-dihydrobenzo[f][1][2]thiazepin-3(2H)-one | 2-chloro-N-(2-((4-methoxyphenyl)thio)ethyl)acetamide | ~80% |
| 4 | 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine | 7-methoxy-4,5-dihydrobenzo[f][1][2]thiazepin-3(2H)-one | ~90% |
| Overall | 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine | 4-Methoxythiophenol | ~68% [1] |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
References
Application Notes and Protocols for the Quantification of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine using state-of-the-art analytical techniques, namely Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are based on established principles for the analysis of similar chemical entities and serve as a comprehensive guide for method development and validation.
Analytical Methods Overview
The primary recommended method for the quantification of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in biological matrices is LC-MS/MS due to its high sensitivity, selectivity, and wide applicability to a range of biological samples. A secondary GC-MS method is also presented, which may be suitable for specific applications, particularly for volatile derivatives of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification, offering excellent specificity and sensitivity. The proposed method utilizes a robust sample preparation procedure followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative technique, especially when derivatization is employed to enhance the volatility and thermal stability of the analyte. This method is suitable for less polar compounds and can offer high chromatographic resolution.
Quantitative Data Summary
The following tables summarize the anticipated quantitative performance parameters for the described analytical methods. Note: These values are representative and should be established during in-house method validation.
Table 1: Representative Quantitative Performance of the LC-MS/MS Method
| Parameter | Human Plasma | Rat Plasma | Human Urine |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.5 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | 0.5 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 100 | 100 | 500 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% RSD) | <15% | <15% | <15% |
| Recovery (%) | >85% | >85% | >80% |
| Matrix Effect (%) | 85 - 115% | 85 - 115% | 80 - 120% |
Table 2: Representative Quantitative Performance of the GC-MS Method
| Parameter | Human Plasma |
| Linearity Range (ng/mL) | 1 - 250 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 250 |
| Accuracy (% Bias) | Within ±20% |
| Precision (% RSD) | <20% |
| Recovery (%) | >75% |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in Human Plasma
1. Objective: To quantify the concentration of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in human plasma samples.
2. Materials and Reagents:
-
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine analytical standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., D4-7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Protein precipitation solvent: Acetonitrile with 0.1% formic acid containing the SIL-IS.
3. Instrumentation:
-
HPLC system (e.g., Agilent 1290 Infinity II)
-
Triple quadrupole mass spectrometer (e.g., Agilent 6460)
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
4. Sample Preparation (Protein Precipitation):
-
Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Vortex each sample for 10 seconds.
-
To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of the protein precipitation solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Example):
-
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine: Precursor ion > Product ion (To be determined by infusion)
-
SIL-IS: Precursor ion > Product ion (To be determined by infusion)
-
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
6. Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte/SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Protocol 2: GC-MS Quantification of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in Human Plasma (with Derivatization)
1. Objective: To quantify the concentration of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in human plasma samples using GC-MS following derivatization.
2. Materials and Reagents:
-
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine analytical standard
-
Internal standard (IS), e.g., a structurally similar compound not present in the matrix.
-
Derivatizing agent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Extraction solvent: Ethyl acetate (GC grade)
-
Human plasma (K2-EDTA)
3. Instrumentation:
-
Gas chromatograph with a mass selective detector (e.g., Agilent 7890B GC with 5977A MSD)
-
GC column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
4. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 100 µL of plasma sample, add 10 µL of IS working solution and 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of BSTFA + 1% TMCS.
-
Incubate at 70°C for 30 minutes.
-
Inject 1 µL into the GC-MS system.
5. GC-MS Conditions:
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the derivatized analyte and IS. Based on available mass spectra, potential ions for the underivatized compound could be m/z 195 (M+), 166, 138. The specific ions for the silylated derivative will need to be determined experimentally.
-
6. Data Analysis:
-
Integrate the peak areas for the selected ions of the derivatized analyte and IS.
-
Calculate the peak area ratio.
-
Construct a calibration curve and determine the concentrations in unknown samples as described for the LC-MS/MS method.
Visualizations
Caption: LC-MS/MS Sample Preparation Workflow.
Caption: GC-MS Sample Preparation and Derivatization Workflow.
Caption: Method Selection Logic for Analyte Quantification.
Application Notes and Protocols for the Experimental Use of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in Neuroscience
Disclaimer: Direct experimental data on 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in neuroscience is limited in publicly available scientific literature. The following application notes, protocols, and data are presented as a hypothetical guide for researchers based on the known neuropharmacological activities of structurally related benzothiazepine and tetrahydrobenzothiazepine derivatives. These compounds have shown affinity for various central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. The proposed experiments are designed to elucidate the potential neuropharmacological profile of this specific compound.
Application Notes
Introduction
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is a heterocyclic compound belonging to the benzothiazepine class. Structural analogs have been investigated for their potential as antipsychotic, anxiolytic, and antidepressant agents due to their interaction with key neurotransmitter systems in the brain. The 7-methoxy substitution and the tetrahydrothiazepine core suggest potential modulation of dopaminergic and serotonergic pathways, which are critical in the pathophysiology of various neuropsychiatric and neurological disorders.
Postulated Mechanism of Action
Based on the pharmacology of similar compounds, it is hypothesized that 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine may act as a dual antagonist at dopamine D2 and serotonin 5-HT2A receptors. This profile is characteristic of several atypical antipsychotic drugs, suggesting potential therapeutic applications in conditions like schizophrenia, bipolar disorder, and major depressive disorder. The relative affinity for these and other CNS receptors would determine its specific pharmacological effects and potential side-effect profile.
Potential Applications in Neuroscience Research
-
Antipsychotic Activity: Investigating its efficacy in animal models of psychosis, such as amphetamine- or PCP-induced hyperlocomotion and prepulse inhibition deficits.
-
Anxiolytic and Antidepressant Effects: Assessing its activity in behavioral models of anxiety (e.g., elevated plus-maze, light-dark box) and depression (e.g., forced swim test, sucrose preference test).
-
Cognitive Enhancement: Evaluating its potential to improve cognitive deficits in relevant animal models.
-
Receptor Pharmacology: Characterizing its binding affinity and functional activity at a broad range of CNS receptors to establish a comprehensive pharmacological profile.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical binding affinities of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine for a range of CNS receptors, postulating a selective D2/5-HT2A antagonist profile.
| Receptor | Ligand Ki (nM) [Hypothetical] |
| Dopamine D2 | 15.4 |
| Dopamine D3 | 45.8 |
| Dopamine D4 | 60.2 |
| Serotonin 5-HT2A | 8.9 |
| Serotonin 5-HT1A | 150.7 |
| Serotonin 5-HT2C | 35.1 |
| Serotonin 5-HT7 | 250.3 |
| Alpha-1 Adrenergic | 95.6 |
| Histamine H1 | 120.0 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]Spiperone (specific activity ~70-90 Ci/mmol) as the radioligand.
-
Haloperidol as the reference compound.
-
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and determine the protein concentration using a Bradford assay.
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine and haloperidol (10⁻¹¹ to 10⁻⁵ M).
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
50 µL of [³H]Spiperone (final concentration ~0.2 nM).
-
50 µL of the test compound or reference compound at various concentrations.
-
50 µL of the D2 receptor-containing cell membrane preparation (~20-40 µg protein).
-
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM haloperidol.
-
Incubate the plate at room temperature for 90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through GF/B filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: In Vivo Amphetamine-Induced Hyperlocomotion in Rodents
Objective: To evaluate the potential antipsychotic-like activity of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine by assessing its ability to attenuate d-amphetamine-induced hyperlocomotion in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
-
d-amphetamine sulfate.
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
Animal scale.
-
Syringes and needles for intraperitoneal (i.p.) injections.
Procedure:
-
Acclimation:
-
House the mice in groups of 4-5 per cage with ad libitum access to food and water on a 12:12 hour light-dark cycle.
-
Handle the mice daily for at least 3 days prior to the experiment to reduce stress.
-
On the day of the experiment, allow the mice to acclimate to the testing room for at least 60 minutes.
-
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + d-amphetamine (e.g., 2.5 mg/kg)
-
Group 3: 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine (e.g., 1 mg/kg) + d-amphetamine (2.5 mg/kg)
-
Group 4: 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine (e.g., 3 mg/kg) + d-amphetamine (2.5 mg/kg)
-
Group 5: 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine (e.g., 10 mg/kg) + d-amphetamine (2.5 mg/kg)
-
(Optional) Group 6: 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine (10 mg/kg) + Saline (to assess effects on basal locomotion).
-
-
Drug Administration and Behavioral Testing:
-
Administer 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine or vehicle via i.p. injection.
-
30 minutes after the first injection, administer d-amphetamine or saline via i.p. injection.
-
Immediately place each mouse into the center of an open-field chamber.
-
Record locomotor activity (total distance traveled, horizontal activity, vertical activity) for 60-90 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session.
-
Use a one-way or two-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the different treatment groups.
-
A significant reduction in d-amphetamine-induced hyperlocomotion by 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine would suggest potential antipsychotic-like effects.
-
Visualizations
Application of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in Cancer Cell Lines: A Review of Available Data
Currently, there is a notable absence of published research specifically detailing the application of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in cancer cell lines. While the broader class of benzothiazepines has been investigated for potential anticancer properties, specific data on the efficacy, mechanism of action, and affected signaling pathways of this particular methoxy-substituted tetrahydrobenzo[f]thiazepine derivative remains unavailable in the public scientific literature.
This document aims to provide a foundational framework for researchers and drug development professionals interested in exploring the potential of this compound. Given the lack of direct experimental data, the following sections outline general methodologies and potential avenues of investigation based on the study of analogous heterocyclic compounds with reported anticancer activities.
Hypothetical Efficacy Profile (Data Not Available)
Should research be undertaken, a key starting point would be to determine the cytotoxic effects of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine across a panel of cancer cell lines. This data is typically presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. A hypothetical data table is presented below to illustrate how such results would be structured.
Table 1: Hypothetical Cytotoxicity of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in Human Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| HCT116 | Colon Carcinoma | Data Not Available |
| HeLa | Cervical Adenocarcinoma | Data Not Available |
General Experimental Protocols
The following are standard protocols that would be employed to investigate the anticancer properties of a novel compound like 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Cell Culture and Drug Treatment
-
Cell Line Maintenance: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A stock solution of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10 mM.
-
Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is run in parallel.
Cytotoxicity Assay (MTT Assay)
-
Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.
-
Treatment: Cells are treated with serial dilutions of the compound for 24, 48, or 72 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Potential Signaling Pathways and Experimental Workflow
While the specific molecular targets of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine are unknown, many anticancer compounds exert their effects by inducing apoptosis through intrinsic or extrinsic pathways. A general workflow to investigate this is depicted below.
Application Notes and Protocols for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the solubilization and application of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine for in vitro cell culture experiments. This document offers guidance on preparing stock solutions, ensuring stability, and conducting cell-based assays. The information is intended to assist researchers in pharmacology, drug discovery, and molecular biology in evaluating the biological effects of this compound.
Compound Information
| Property | Value |
| IUPAC Name | 7-methoxy-2,3,4,5-tetrahydrobenzo[f][1]thiazepine |
| Synonyms | 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine |
| CAS Number | 145903-31-7 |
| Molecular Formula | C₁₀H₁₃NOS |
| Molecular Weight | 195.28 g/mol |
| Storage Conditions | Store at 4°C, protected from light.[2] |
Product Handling and Storage
Proper handling and storage are crucial to maintain the integrity of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. The compound should be stored at 4°C and protected from light to prevent degradation.[2] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.
Protocol for Dissolving the Compound
The following protocol outlines the steps for dissolving 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine to prepare a stock solution for cell culture applications. Due to the limited aqueous solubility of many benzothiazepine derivatives, the primary solvent of choice is dimethyl sulfoxide (DMSO).
Materials:
-
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine powder
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Preparation of Stock Solution:
-
Aseptically weigh the desired amount of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is advisable to start with a small volume of DMSO and add more as needed to ensure complete dissolution.
-
Vortex the solution vigorously for 1-2 minutes to aid in dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied. Visually inspect the solution to ensure no undissolved particles remain.
-
-
Sterilization:
-
The DMSO stock solution should be prepared under sterile conditions. If this is not possible, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.
-
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for assessing the biological activity of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in a cell culture system.
Caption: Experimental workflow for assessing the bioactivity of the compound.
Potential Signaling Pathway Involvement
While the specific biological targets of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine are not yet fully elucidated, compounds with a similar core structure, such as those with a tetrahydrobenzo[f][1]oxazepine core, have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B).[3] Inhibition of hMAO-B is a therapeutic strategy for Parkinson's disease, as it can increase dopamine levels in the brain and exhibit neuroprotective effects. The following diagram illustrates a potential signaling pathway that may be influenced by this class of compounds.
Caption: Potential signaling pathway involving MAO-B inhibition.
Summary of Quantitative Data
The following table provides a template for summarizing quantitative data from cell viability assays.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Note: This document provides a general guideline. Researchers should optimize the protocol based on their specific cell type and experimental conditions. It is highly recommended to perform a literature search for the latest findings on this compound.
References
Application Notes and Protocols for High-Throughput Screening of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine scaffold represents a promising heterocyclic structure for the development of novel therapeutic agents. Analogs of the broader benzothiazepine class have demonstrated a wide range of biological activities, including cardiovascular and anticancer effects.[1][2][3] This document provides detailed protocols for a high-throughput screening (HTS) campaign designed to identify and characterize analogs of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine that modulate the activity of Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a key component of the MAPK/ERK signaling pathway.[4][5][] Dysregulation of this pathway is a hallmark of many human cancers, making MEK1 an attractive target for therapeutic intervention.[4][5][]
The protocols herein describe a robust, fluorescence-based assay suitable for automated HTS, followed by secondary assays for hit confirmation and characterization.
Target Pathway: MAPK/ERK Signaling
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[5][] Upon activation by upstream signals, MEK1 phosphorylates and activates the extracellular signal-regulated kinase (ERK), leading to the transcription of genes involved in cell cycle progression. Inhibiting MEK1 can effectively block this pro-proliferative signaling.
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and scalability, progressing from a primary screen of a large compound library to more focused secondary and tertiary assays for hit validation and characterization.
Experimental Protocols
Protocol 1: Primary HTS - MEK1 Kinase Activity Assay (Fluorescence-Based)
This assay quantifies the kinase activity of MEK1 by measuring the amount of ADP produced, which is stoichiometrically converted to a fluorescent signal.
Materials:
-
384-well, low-volume, black plates
-
Recombinant human MEK1 enzyme
-
Inactive ERK1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Acoustic liquid handler (e.g., Echo)
-
Multimode plate reader with luminescence detection
-
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine analog library dissolved in DMSO
Method:
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each test compound (10 mM in DMSO) to the appropriate wells of a 384-well assay plate. Include wells for positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme/Substrate Addition: Prepare a 2X MEK1/ERK1 solution in kinase assay buffer. Dispense 5 µL of this solution into each well of the assay plate.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL to each well to start the kinase reaction. The final concentration in the 10 µL reaction will be 10 µM for compounds, 5 nM for MEK1, 0.2 mg/mL for ERK1, and 25 µM for ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
-
Signal Readout: Incubate for 30 minutes at room temperature in the dark. Measure luminescence using a plate reader.
Protocol 2: Secondary Assay - Cell-Based Phospho-ERK (p-ERK) AlphaLISA Assay
This assay confirms the activity of hit compounds by measuring the inhibition of ERK phosphorylation in a cellular context.
Materials:
-
HEK293 cells
-
384-well cell culture plates
-
Growth medium and supplements
-
Confirmed hit compounds
-
Lysis buffer
-
AlphaLISA® SureFire® Ultra™ p-ERK 1/2 (Thr202/Tyr204) Assay Kit
-
AlphaScreen-capable plate reader
Method:
-
Cell Seeding: Seed HEK293 cells into 384-well plates at a density of 10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of hit compounds (typically a 10-point, 3-fold serial dilution) for 2 hours.
-
Cell Lysis: Remove the culture medium and add 10 µL of lysis buffer to each well. Incubate for 10 minutes with gentle shaking.
-
Lysate Transfer: Transfer 5 µL of the lysate to a 384-well ProxiPlate™.
-
Detection:
-
Add 5 µL of a mixture containing AlphaLISA® Acceptor beads and biotinylated anti-p-ERK antibody.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Signal Readout: Read the plate on an AlphaScreen-capable plate reader.
Data Presentation
Quantitative data from the screening cascade should be organized for clear interpretation and comparison. The following tables present hypothetical data for a representative HTS campaign.
Table 1: Primary HTS Results Summary
| Parameter | Value |
|---|---|
| Library Size | 100,000 |
| Screening Concentration | 10 µM |
| Positive Controls (No Enzyme) | 150 ± 25 RLU |
| Negative Controls (DMSO) | 25,000 ± 1,800 RLU |
| Z'-factor | 0.85 |
| Hit Criteria | >50% Inhibition |
| Primary Hit Rate | 0.45% |
| Number of Primary Hits | 450 |
Table 2: Dose-Response Analysis of Top 5 Confirmed Hits
| Compound ID | Primary Screen Inhibition (%) | Biochemical IC50 (nM) | Cellular p-ERK IC50 (nM) |
|---|---|---|---|
| THZ-001 | 98.2 | 15 | 120 |
| THZ-002 | 95.5 | 45 | 350 |
| THZ-003 | 89.1 | 110 | 980 |
| THZ-004 | 85.7 | 250 | > 2,000 |
| THZ-005 | 82.4 | 95 | 750 |
Conclusion
The protocols and workflows detailed in these application notes provide a comprehensive framework for the high-throughput screening of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine analogs against the MEK1 kinase. By employing a sensitive, fluorescence-based primary assay followed by a relevant cell-based secondary screen, researchers can efficiently identify and characterize novel inhibitors with therapeutic potential. The adaptability of these protocols allows for their application in exploring the pharmacological landscape of this promising chemical scaffold.
References
purification techniques for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
An Application Note on the Purification of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the purification of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific purification data for this compound, this note outlines generalized yet robust methods based on common laboratory techniques for structurally related benzothiazepine derivatives. The primary techniques covered are silica gel column chromatography and recrystallization. This guide is intended to provide a starting point for the development of a specific, optimized purification process.
Introduction
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is a heterocyclic compound of interest in medicinal chemistry. The synthesis of such molecules often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is a critical step to ensure the identity, purity, and quality of the final compound for subsequent research and development activities. This application note details two common and effective purification strategies: column chromatography and recrystallization.
Purification Workflow
The general workflow for the purification of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine typically involves an initial purification by column chromatography to separate the target compound from major impurities, followed by recrystallization to achieve high purity.
Quantitative Data
| Parameter | Value/Condition | Reference |
| Purification Method | Silica Gel Column Chromatography | [1] |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | Ethyl acetate / n-hexane | [1] |
| Purity Achieved | Up to 99.36% (by HPLC for similar compounds) | [1] |
| Representative Yield | 61.27% (for a benzothiazole analogue) | [1] |
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific impurity profile of the crude product.
Protocol 1: Silica Gel Column Chromatography
This protocol is based on methods used for the purification of similar benzothiazepine and benzothiazole derivatives.[1][2]
Objective: To separate 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine from synthetic impurities.
Materials:
-
Crude 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
-
Silica gel (60-120 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase, such as n-hexane. Gradually increase the polarity by adding ethyl acetate. A typical starting gradient could be from 100% n-hexane to a 9:1 or 5:1 mixture of n-hexane to ethyl acetate.[2]
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions using TLC with a mobile phase similar to the elution solvent. Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
This protocol is a general method for the purification of solid organic compounds and is adapted from standard laboratory procedures.[3][4][5] A related benzothiazepine derivative has been successfully recrystallized from methanol.[6]
Objective: To achieve high purity of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine by removing trace impurities.
Materials:
-
Partially purified 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
-
Methanol (ACS grade) or another suitable solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Methanol is a potential candidate.[6]
-
Dissolution: Place the solid compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve complete dissolution.[3]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and can be toxic.
-
Refer to the Material Safety Data Sheet (MSDS) for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine and all solvents used.
Conclusion
The purification of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine can be effectively achieved using a combination of silica gel column chromatography and recrystallization. The protocols provided in this application note serve as a foundational guide for researchers. Optimization of solvent systems and other parameters will be necessary to achieve the desired purity and yield for specific applications.
References
Application Notes & Protocols: Formulation of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is a heterocyclic compound belonging to the benzothiazepine class.[1] Compounds in this class are known for a wide range of biological activities, including cardiovascular and central nervous system effects.[1][2][3] Proper formulation is a critical step for obtaining reliable and reproducible data in preclinical in vivo studies, as it directly impacts the compound's absorption, distribution, metabolism, and excretion (ADME), and ultimately its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[4] Like many novel chemical entities, this compound is anticipated to have poor aqueous solubility, presenting a significant challenge for achieving adequate systemic exposure.[5][6]
This document provides a detailed guide to developing a suitable formulation for in vivo studies of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine, with protocols for vehicle preparation, administration to rodents, and a pilot pharmacokinetic study design.
Physicochemical Properties & Pre-formulation
A thorough understanding of the compound's physicochemical properties is the cornerstone of formulation development.
| Property | Value | Source/Note |
| Chemical Name | 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][7][8]thiazepine | |
| CAS Number | 145903-31-7 | |
| Molecular Formula | C10H13NOS | |
| Molecular Weight | 195.29 g/mol | |
| Aqueous Solubility | Not explicitly reported; assumed to be low based on structure. | A critical first step is to experimentally determine solubility in water and relevant buffers (e.g., pH 2, 6.8, 7.4). |
| LogP | Not explicitly reported; likely lipophilic. | The predicted lipophilicity can help guide excipient selection, particularly for lipid-based systems.[9] |
Formulation Development Strategy
For poorly soluble compounds, several strategies can be employed to enhance bioavailability for preclinical studies.[5][10] The choice of formulation depends on the administration route, required dose, and the compound's specific properties.
Commonly Used Vehicle Systems for Poorly Soluble Drugs
| Formulation Type | Key Excipients | Advantages | Considerations |
| Aqueous Suspension | Suspending agents (e.g., 0.5% Methylcellulose), Wetting agents (e.g., 0.1% Tween 80). | Simple to prepare; suitable for high doses. | Particle size control is critical; potential for non-uniform dosing. |
| Co-solvent System | Polyethylene glycol (PEG 400), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO).[10] | Forms a true solution, ensuring dose uniformity. | Potential for drug precipitation upon injection/dilution in vivo; toxicity of solvents at high concentrations.[10] |
| Lipid-Based System | Oils (e.g., Sesame oil, Corn oil), Surfactants (e.g., Cremophor EL, Polysorbate 80).[9][10] | Can improve absorption via lymphatic pathways and maintain solubility in the GI tract.[9] | More complex to prepare; potential for GI side effects. |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[10] | Increases aqueous solubility by forming inclusion complexes.[10] | Can be limited by the amount of drug that can be complexed; potential for nephrotoxicity at high doses. |
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation (10 mg/mL)
This protocol describes the preparation of a standard suspension vehicle suitable for oral gavage.
A. Materials:
-
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) with 0.1% (v/v) Tween 80 in sterile water
-
Mortar and pestle
-
Spatula
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
Glass beaker or vial
B. Procedure:
-
Prepare Vehicle: Dissolve 0.5 g of Methylcellulose and 0.1 mL of Tween 80 in 100 mL of sterile water. Stir until fully dissolved.
-
Weigh Compound: Accurately weigh the required amount of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. For 10 mL of a 10 mg/mL suspension, weigh 100 mg of the compound.
-
Trituration: Place the weighed compound into a mortar. Add a small volume (approx. 0.5 mL) of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to wet the powder and prevent clumping.
-
Suspension: Gradually add the remaining vehicle to the mortar while stirring continuously.
-
Transfer and Stir: Transfer the suspension to a glass vial containing a magnetic stir bar.
-
Homogenize: Stir the suspension continuously on a stir plate for at least 15-30 minutes before dosing to ensure homogeneity. Keep the suspension stirring during the dosing period.
Protocol 2: Administration by Oral Gavage (Mouse/Rat)
Oral gavage is used for precise oral administration of a specific volume.[11]
A. Materials:
-
Appropriately sized gavage needles (flexible or with rounded tips are recommended).[11]
-
Syringes (1-3 mL)
-
Animal scale
B. Recommended Needle Sizes and Dosing Volumes:
| Species | Body Weight (g) | Gavage Needle Gauge | Max Dose Volume (10 mL/kg) |
| Mouse | 20 - 25 | 20G | 0.20 - 0.25 mL |
| 25 - 35 | 18G | 0.25 - 0.35 mL | |
| Rat | 150 - 300 | 16G - 18G | 1.5 - 3.0 mL |
| 200 - 350 | 14G - 16G | 2.0 - 3.5 mL | |
| Sources:[11][12][13][14] |
C. Procedure:
-
Calculate Dose: Weigh the animal and calculate the exact volume to be administered. The maximum recommended volume is typically 10 mL/kg.[11][12]
-
Measure Insertion Depth: Measure the gavage needle externally from the tip of the animal's nose to the last rib (xiphoid process) to determine the correct insertion depth.[11][12] Mark the needle if necessary.
-
Restrain the Animal: Properly restrain the animal to immobilize the head and align the mouth, esophagus, and stomach. For mice, scruff the neck firmly.[11]
-
Insert Needle: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate. The animal should swallow as the needle enters the esophagus.[12] The needle should pass smoothly without resistance. If resistance is met, do not force it. Withdraw and try again.[12]
-
Administer Dose: Once the needle is at the predetermined depth, administer the substance smoothly.
-
Withdraw and Monitor: Gently remove the needle along the same path. Monitor the animal for at least 5-10 minutes for any signs of respiratory distress.[11]
Protocol 3: Administration by Intravenous (IV) Injection (Mouse)
IV injections are typically performed via the lateral tail vein.[15]
A. Materials:
-
Sterile needles (27-30G) and syringes (0.5-1 mL).
-
Mouse restraint device.
-
Heat source (e.g., heat lamp or warming pad) to induce vasodilation.[8]
-
70% Isopropyl alcohol wipes.
B. Recommended Needle Sizes and Injection Volumes:
| Species | Needle Gauge | Maximum Bolus Volume (5 mL/kg) |
| Mouse | 27G - 30G | 0.1 - 0.125 mL (for a 20-25g mouse) |
| Sources:[16] |
C. Procedure:
-
Warm the Animal: Place the mouse in a warming chamber or under a heat lamp for 5-10 minutes to dilate the lateral tail veins.[8]
-
Restrain the Mouse: Place the animal in a suitable restraint device, exposing the tail.
-
Prepare the Tail: Gently wipe the tail with an alcohol pad to clean the injection site and improve vein visualization.
-
Insert Needle: With the needle bevel facing up and parallel to the vein, insert it into one of the lateral tail veins, starting towards the distal end of the tail.[8][17] A successful insertion may result in a small "flash" of blood in the needle hub.[17]
-
Inject Slowly: Inject the formulation slowly. There should be no resistance. If a subcutaneous "bleb" (swelling) appears, the needle is not in the vein.[15] Stop, withdraw the needle, and attempt a new injection more proximal to the body than the previous site.[16]
-
Withdraw and Apply Pressure: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[17]
-
Monitor: Return the animal to its cage and monitor for any adverse reactions.
Pilot Pharmacokinetic (PK) Study Design
A pilot PK study is essential to understand the compound's ADME profile and determine if the formulation provides adequate exposure.[18]
A. Objective: To determine the plasma concentration-time profile of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine following oral and intravenous administration in mice.
B. Study Design:
-
Animals: Male C57BL/6 mice (n=3 per time point or using sparse sampling).
-
Groups:
-
Group 1 (IV): 1 mg/kg administered via tail vein injection.
-
Group 2 (PO): 10 mg/kg administered via oral gavage.
-
-
Blood Sampling (Sparse Sampling Example):
-
IV Route: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose.
-
PO Route: 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Collection: Collect blood (e.g., 25-50 µL) via submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Sample Processing: Centrifuge to separate plasma. Store plasma at -80°C until analysis by a validated LC-MS/MS method.
-
PK Parameters to Calculate: Cmax, Tmax, AUC (Area Under the Curve), T½ (half-life), Clearance (CL), Volume of distribution (Vd), and Oral Bioavailability (%F).[19]
Potential Mechanism of Action & Signaling Pathway
Benzothiazepine and structurally related benzodiazepine compounds are known to act as positive allosteric modulators of the GABA-A receptor.[1][20] This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which produces sedative and anxiolytic effects.[21][22]
References
- 1. books.rsc.org [books.rsc.org]
- 2. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery [pharmacores.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. benchchem.com [benchchem.com]
- 14. research.fsu.edu [research.fsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. research.vt.edu [research.vt.edu]
- 18. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinPGx [clinpgx.org]
- 22. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
Welcome to the technical support center for the synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine?
A1: A highly efficient and scalable four-step synthesis starting from 4-methoxythiophenol has been reported, yielding the target product in a 68% overall yield.[1][2] This method involves an acyliminium cyclization and is a significant improvement over older processes.
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields in the synthesis of benzothiazepine derivatives can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the starting materials, particularly the aminothiophenol which can oxidize, can lead to side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can result in incomplete reactions or the formation of byproducts.
-
Atmospheric Contamination: Moisture and oxygen can interfere with many organic reactions. Using an inert atmosphere (e.g., nitrogen or argon) is often crucial.
-
Inefficient Cyclization: The ring-closing step is often the most challenging. The choice of catalyst and solvent is critical for achieving a good yield.
Q3: Are there alternative "greener" synthesis methods available to improve yield and reduce environmental impact?
A3: Yes, several greener methods have been explored for the synthesis of benzothiazepine derivatives, which can lead to higher yields and shorter reaction times. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.
-
Ultrasound irradiation: This method can promote the reaction without the need for toxic solvents.
-
Use of eco-friendly solvents and catalysts: Polyethylene glycol (PEG-400) and reusable solid acid catalysts have been used successfully in related syntheses, with some reactions achieving yields of over 95%.[3]
Q4: What are common side products I should look out for during the synthesis?
A4: Depending on the synthetic route, common side products can include oxidized starting materials, dimers, or incompletely cyclized intermediates. For instance, in syntheses starting from 2-aminothiophenol, disulfide bond formation is a common side reaction. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to identify the formation of side products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine and its derivatives.
Issue 1: Low Yield in the Cyclization Step
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material or the presence of multiple unidentified spots.
-
The isolated yield of the desired tetrahydrobenzo[f]thiazepine is below expectations.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Catalyst | Ensure the Lewis acid or other catalyst is fresh and anhydrous. Consider screening different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find the optimal one for your specific substrate. |
| Suboptimal Solvent | The polarity of the solvent can significantly impact the reaction rate and yield. Try switching to a different solvent (e.g., from dichloromethane to acetonitrile or a non-polar solvent like toluene) to see if it improves the outcome. |
| Incorrect Reaction Temperature | Some cyclization reactions are highly sensitive to temperature. Experiment with a range of temperatures (e.g., from 0 °C to reflux) to find the optimal condition. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
Issue 2: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from impurities.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Co-eluting Impurities | If impurities have similar polarity to the product, try using a different solvent system for column chromatography. A gradient elution might provide better separation. |
| Product Instability | The product may be degrading on the silica gel column. Consider using a different stationary phase, such as alumina, or using a flash chromatography system to minimize the time the product is on the column. |
| Formation of Salts | If the product is basic, it may form salts that streak on the column. Adding a small amount of a volatile base like triethylamine to the eluent can help to improve the chromatography. |
| Residual High-Boiling Solvents | Ensure that solvents used in the workup (e.g., DMF, DMSO) are completely removed before purification, as they can interfere with chromatography and crystallization. |
Experimental Protocols
Efficient Four-Step Synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine[1][2]
This protocol describes a scalable synthesis with a reported overall yield of 68%.
Step 1: Synthesis of S-(4-methoxyphenyl) ethanethioate
-
Reactants: 4-methoxythiophenol, Acetyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure: To a solution of 4-methoxythiophenol in DCM at 0 °C, add pyridine followed by the dropwise addition of acetyl chloride. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with water, 1N HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 2: Friedel-Crafts Acylation
-
Reactants: S-(4-methoxyphenyl) ethanethioate, Oxalyl chloride, Aluminum chloride (AlCl₃), DCM.
-
Procedure: Add oxalyl chloride to a solution of S-(4-methoxyphenyl) ethanethioate in DCM. Cool the mixture to 0 °C and add AlCl₃ portion-wise. Stir at room temperature until the reaction is complete.
-
Work-up: Carefully pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Reductive Amination and Cyclization
-
Reactants: The product from Step 2, Aminoethanol, Sodium triacetoxyborohydride, DCM.
-
Procedure: To a solution of the keto-thioester in DCM, add aminoethanol followed by sodium triacetoxyborohydride. Stir at room temperature.
-
Work-up: Quench the reaction with water and extract with DCM. Wash, dry, and concentrate the organic layer.
Step 4: Reduction of the Amide
-
Reactants: The cyclic amide from Step 3, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF).
-
Procedure: Add a solution of the cyclic amide in THF dropwise to a suspension of LAH in THF at 0 °C. Reflux the mixture until the reaction is complete.
-
Work-up: Cool the reaction to 0 °C and carefully quench with water and 15% NaOH solution. Filter the mixture and extract the filtrate with ethyl acetate. Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of Benzothiazepine Derivatives
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| TiCl₄ | DCM | rt | 4 | 75 | [4] |
| SnCl₄ | DCM | rt | 5 | 72 | [4] |
| BF₃·OEt₂ | Dioxane | 80 | 6 | 65 | [4] |
| Acetic Acid (Microwave) | Ethanol | 120 | 0.25 | 85 | [5] |
| PEG-400 | None | 60 | 1 | >95 | [3] |
Table 2: Effect of Reaction Conditions on the Yield of a Representative Benzothiazepine Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | HCl | Acetic Acid | None |
| Solvent | Ethanol | DMF | PEG-400 |
| Method | Conventional Heating | Microwave | Ultrasound |
| Temperature | Reflux | 120 °C | 40 °C |
| Time | 8 h | 15 min | 1 h |
| Yield | 60% | 85% | 92% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
Disclaimer: Detailed public-domain literature specifically describing the purification challenges of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is limited. The guidance provided below is based on established principles for the purification of related thiazepine and benzothiazepine derivatives and general heterocyclic compounds. The protocols and troubleshooting advice are intended as a starting point for researchers.
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the purification of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Troubleshooting Guides
This section addresses common issues that may be encountered during the purification of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine and similar compounds, presented in a question-and-answer format.
Issue 1: Low Recovery After Column Chromatography
Q: I am experiencing low yield of my target compound after performing column chromatography on silica gel. What are the possible causes and solutions?
A: Low recovery from silica gel chromatography can be due to several factors:
-
Compound Instability: Thiazepine derivatives can sometimes be sensitive to the acidic nature of silica gel, leading to degradation on the column.[1]
-
Troubleshooting:
-
Deactivate Silica Gel: Before preparing the column, you can treat the silica gel with a base like triethylamine to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina (neutral or basic) or reverse-phase silica.[2]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
-
-
High Polarity and Strong Adsorption: The presence of the amine and methoxy groups can make the compound quite polar, causing it to bind strongly to the silica gel.
-
Troubleshooting:
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent system. For very polar compounds, a solvent system containing methanol or even a small percentage of ammonium hydroxide in methanol can be effective.[2][3]
-
Use of Additives: Adding a small amount of a basic modifier like triethylamine or pyridine to the mobile phase can help to reduce tailing and improve elution by competing for the active sites on the silica gel.[2]
-
-
Issue 2: Co-elution of Impurities
Q: I am having difficulty separating my desired product from a closely-related impurity during column chromatography. How can I improve the separation?
A: Achieving good separation between compounds with similar polarities can be challenging.
-
Optimize the Mobile Phase:
-
Systematic Solvent Screening: Perform a thorough TLC analysis with various solvent systems of differing polarities and compositions to find the optimal eluent for separation.
-
Isocratic vs. Gradient Elution: If using a single solvent system (isocratic) is not effective, a gradient elution where the polarity of the mobile phase is gradually increased may provide better resolution.
-
-
Column Parameters:
-
Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve separation.
-
Flow Rate: A slower flow rate can enhance the equilibrium between the stationary and mobile phases, often leading to better resolution.
-
Issue 3: Difficulty with Crystallization
Q: My compound oils out or fails to crystallize from solution. What steps can I take to induce crystallization?
A: "Oiling out" is a common issue, especially with compounds that have moderate polarity and contain functional groups that can participate in hydrogen bonding.[4]
-
Solvent Selection:
-
Systematic Screening: The choice of solvent is critical. Experiment with a range of solvents with varying polarities. An ideal solvent will dissolve the compound well when hot but poorly when cold.
-
Mixed Solvent Systems: Try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can often yield crystals.[4]
-
-
Crystallization Conditions:
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling can promote oiling out.[4]
-
Seed Crystals: If you have a small amount of the pure solid, adding a seed crystal to the cooled, saturated solution can initiate crystallization.[4]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.
-
-
Salt Formation:
-
Since the target compound has a basic amine group, converting it to a salt (e.g., a hydrochloride or fumarate salt) can significantly alter its solubility and improve its crystallinity.[5] You can then choose to use the salt form or neutralize it back to the freebase after purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine?
A1: Potential impurities could include unreacted starting materials, reagents from the synthesis, and side-products formed during the reaction. The formation of byproducts can be exacerbated by harsh reaction conditions.[6] Common side-products in related syntheses can include dimers or products of incomplete cyclization.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques should be used to determine the purity of your compound. These include:
-
Thin Layer Chromatography (TLC): To check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative information about purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Q3: My compound appears to be degrading during storage. What are the recommended storage conditions?
A3: Amine-containing compounds can be susceptible to oxidation by air and light.[5] It is advisable to store 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., 4°C).[4]
Data Presentation
Table 1: Illustrative Impurity Profile Before and After Purification by Column Chromatography
| Impurity | Retention Time (HPLC) | Area % (Crude) | Area % (Purified) |
| Starting Material 1 | 5.2 min | 10.5% | < 0.1% |
| Side-Product A | 7.8 min | 8.2% | 0.2% |
| Product | 9.1 min | 80.1% | 99.7% |
| Unknown Impurity | 10.4 min | 1.2% | < 0.1% |
Table 2: Illustrative Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Methanol | Soluble | Very Soluble | No |
| Hexane | Insoluble | Insoluble | N/A |
| Ethyl Acetate | Sparingly Soluble | Soluble | Small Needles |
| Toluene | Sparingly Soluble | Soluble | Prisms |
| Ethyl Acetate/Hexane | Sparingly Soluble | Soluble | Good Quality Crystals |
| Water | Insoluble | Insoluble | N/A |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Solvent System Selection: Use TLC to determine a suitable solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point for compounds of this type would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[7]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on solubility tests (see Table 2), choose a solvent or a binary solvent system in which the compound is soluble when hot but sparingly soluble or insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. If using a binary system, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until turbidity persists, then heat to redissolve.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in purification.
Caption: A generalized experimental workflow for purification.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is not sigmoidal and shows high variability between replicates. What are the potential causes?
A1: A non-sigmoidal or highly variable dose-response curve can stem from several factors. Compound precipitation at higher concentrations is a common issue. Visually inspect your assay plates for any signs of precipitate. Additionally, ensure accurate serial dilutions and thorough mixing at each step. Contamination of reagents or cells can also lead to inconsistent results. It is also possible that the compound is not stable under the specific assay conditions (e.g., temperature, pH, or light exposure).
Q2: I am observing a high background signal in my fluorescence-based assay when using 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. How can I troubleshoot this?
A2: High background fluorescence can be caused by the intrinsic fluorescence of the compound itself. To check for this, run a control experiment with the compound in assay buffer without cells or other reagents. If the compound is fluorescent, consider using a different detection method or a fluorescent dye with excitation and emission spectra that do not overlap with that of the compound. Other potential causes include contaminated assay buffer or non-specific binding of the compound to the assay plate.
Q3: The potency (IC50/EC50) of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is inconsistent across different experiments. What should I investigate?
A3: Inconsistent potency values are a common challenge in in-vitro assays. Key factors to investigate include:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cellular signaling can change over time.
-
Reagent Variability: Ensure all reagents, especially serum and media supplements, are from the same lot number for a set of experiments.
-
Assay Conditions: Minor variations in incubation time, temperature, or CO2 levels can impact biological responses.
-
Compound Stability: Prepare fresh stock solutions of the compound and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
General Assay Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues encountered during in-vitro assays with 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Caption: A logical workflow for diagnosing and resolving unexpected assay results.
Specific Issue: Inconsistent Results in a GPCR-Mediated Calcium Mobilization Assay
This guide addresses troubleshooting for a common functional assay used to screen compounds targeting G-protein coupled receptors (GPCRs).
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the target GPCR in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine to the wells.
-
Signal Detection: Measure fluorescence intensity before and after the addition of an agonist using a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Data Analysis: Calculate the change in fluorescence and plot the dose-response curve to determine the EC50 or IC50.
Troubleshooting Table
| Problem | Potential Cause | Suggested Solution |
| High well-to-well variability | Uneven cell plating or poor cell health. | Ensure a single-cell suspension before plating and check cell viability. |
| Inconsistent dye loading. | Ensure complete removal of media before adding the dye and verify the incubation time and temperature. | |
| No response to agonist | Low receptor expression. | Use cells with confirmed high-level expression of the target GPCR. |
| Inactive agonist. | Prepare fresh agonist solutions and verify its activity. | |
| High background fluorescence | Autofluorescence of the compound. | Run a control plate with the compound in assay buffer without cells to quantify its fluorescence. |
| Cell death leading to dye leakage. | Perform a cell viability assay in parallel with the functional assay. | |
| Shift in agonist potency | Assay buffer components interfering with compound activity. | Check for interactions between the buffer components (e.g., serum, BSA) and the compound. |
Calcium Mobilization Assay Workflow
Caption: A simplified workflow for a typical calcium mobilization assay.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine, assuming it acts as an antagonist at a Gq-coupled GPCR.
Caption: A potential mechanism of action for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine as a GPCR antagonist.
Technical Support Center: Overcoming Solubility Challenges with 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Troubleshooting Guides
Issue: Poor dissolution of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in aqueous media.
This guide presents a systematic approach to identifying and resolving common solubility problems.
Caption: Troubleshooting workflow for poor solubility.
Frequently Asked Questions (FAQs)
Physicochemical Properties and Initial Assessment
Q1: What are the known physicochemical properties of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine?
Basic information identifies 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine with the following:
A hydrochloride salt form is also noted, which suggests that the compound is likely a weak base and that salt formation is a viable strategy for improving solubility.[2][3]
Q2: How do I begin to troubleshoot the poor solubility of my compound?
The initial step involves a thorough characterization of the compound's physicochemical properties. This includes determining its pKa, LogP, and solid-state properties (e.g., crystallinity, polymorphism). This data will inform the selection of an appropriate solubility enhancement strategy.
Solubility Enhancement Techniques
Q3: Can I improve the solubility of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine by adjusting the pH?
For ionizable compounds, pH adjustment is a primary and effective method to enhance solubility.[4][5] Since 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine likely behaves as a weak base due to the nitrogen atom in the thiazepine ring, decreasing the pH of the aqueous medium should lead to protonation and a subsequent increase in solubility.
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine to a fixed volume of each buffer.
-
Equilibrate the samples by shaking at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the logarithm of solubility against pH to generate a pH-solubility profile.
Q4: Is salt formation a viable option for this compound?
Yes. The existence of a hydrochloride salt of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine indicates that salt formation is a known and successful strategy.[2][3] Converting a weakly basic drug into a salt form can significantly improve its aqueous solubility and dissolution rate.[6][7][8]
Q5: What are co-solvents and how can they help?
Co-solvents are water-miscible organic solvents that are used to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[9][10] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Experimental Protocol: Co-solvent Solubility Study
-
Prepare various mixtures of a selected co-solvent (e.g., ethanol) and water (e.g., 10%, 20%, 30% v/v ethanol in water).
-
Determine the saturation solubility of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in each co-solvent mixture using the equilibrium solubility method described above.
-
Plot the solubility of the compound as a function of the co-solvent concentration.
Data Presentation: Solubility in Different Solvent Systems
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 7.4) | 25 | [Insert Experimental Data] |
| 0.1 M HCl (pH 1) | 25 | [Insert Experimental Data] |
| 10% Ethanol/Water | 25 | [Insert Experimental Data] |
| 20% PEG 400/Water | 25 | [Insert Experimental Data] |
Q6: How does particle size reduction improve solubility?
Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[7][9][10] While this does not change the equilibrium solubility, a faster dissolution rate can be critical for absorption.
Caption: Workflow for particle size reduction.
Q7: What are solid dispersions and how do they work?
A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state.[11] This can enhance solubility by converting the drug to an amorphous (non-crystalline) form, which has a higher apparent solubility and faster dissolution rate than the stable crystalline form. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
Q8: When should I consider using surfactants or cyclodextrins?
-
Surfactants: These amphiphilic molecules can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules, effectively creating a more favorable environment for dissolution in an aqueous medium.[5][6]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs. The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.[7][12]
Caption: Mechanisms of surfactant and cyclodextrin solubilization.
References
- 1. chemscene.com [chemscene.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 1956386-58-5|7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride|BLD Pharm [bldpharm.com]
- 4. jmpas.com [jmpas.com]
- 5. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ijpbr.in [ijpbr.in]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 12. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine?
A1: A prevalent and effective method for the synthesis of the 2,3,4,5-tetrahydrobenzo[f][1][2]thiazepine core is the modified Pictet-Spengler reaction. This reaction involves the acid-catalyzed cyclization of an N-formyliminium ion intermediate, which is generated in situ from 2-(4-methoxyphenylthio)ethanamine and an aldehyde. For the synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine, formaldehyde would be the appropriate aldehyde.
Q2: What are the critical parameters to control in this synthesis?
A2: The acidity of the reaction medium is a critical parameter, especially for substrates with an electron-donating methoxy group on the benzene ring. The choice of acid catalyst and reaction temperature can significantly impact the reaction yield and the formation of side products. Careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is also crucial.
Q3: Are there alternative synthetic strategies?
A3: Yes, other cyclization methods like the Bischler-Napieralski reaction can be employed for the synthesis of related dihydroisoquinoline structures and could be adapted for the tetrahydrobenzo[f]thiazepine ring system. However, this method often requires harsher conditions, including strong dehydrating agents (e.g., POCl₃, P₂O₅) and high temperatures, which may not be suitable for all substrates and can lead to a different profile of side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Incorrect acid catalyst: For substrates with an electron-donating methoxy group, a mixed acid catalyst of trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (TfOH) may inhibit the cyclization.[1] | Use trifluoroacetic acid (TFA) as the sole catalyst.[1] |
| Insufficient reaction time or temperature: The cyclization may be slow under mild conditions. | Monitor the reaction progress using TLC. If the reaction is sluggish, consider a moderate increase in temperature, but be cautious of potential side reactions. | |
| Decomposition of starting material: The starting 2-(4-methoxyphenylthio)ethanamine may be unstable under strongly acidic conditions or at elevated temperatures. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Add the acid catalyst at a lower temperature and then gradually warm the reaction mixture. | |
| Formation of multiple spots on TLC (side products) | Over-acidity leading to side reactions: Strong acids can promote undesired side reactions on the electron-rich aromatic ring. | As mentioned, use the milder TFA instead of a mixed acid system for methoxy-substituted substrates.[1] |
| Oxidation of the sulfide: The thioether linkage is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. | Maintain an inert atmosphere throughout the reaction and purification process. Use degassed solvents. | |
| Polymerization: Aldehydes, particularly formaldehyde, can polymerize under acidic conditions. | Use a fresh source of formaldehyde, such as paraformaldehyde, and ensure it fully depolymerizes before the cyclization step. Adding the amine precursor slowly to the aldehyde/acid mixture can also help. | |
| Difficulty in product purification | Similar polarity of product and byproducts: Side products, such as uncyclized intermediates or isomers, may have similar polarities to the desired product, making chromatographic separation challenging. | Optimize the chromatographic conditions (e.g., try different solvent systems, use a gradient elution, or consider a different stationary phase). Recrystallization of the hydrochloride salt of the product can also be an effective purification method. |
| Product instability | Air oxidation: The final product, a tetrahydrobenzo[f]thiazepine, can be susceptible to air oxidation over time. | Store the purified product under an inert atmosphere and at a low temperature. If possible, storing it as a more stable salt (e.g., hydrochloride) is recommended. |
Experimental Protocols
Modified Pictet-Spengler Reaction for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
This protocol is based on the general procedure described by Saitoh et al. for methoxy-substituted substrates.[1]
1. Formation of the N-formyliminium ion intermediate and cyclization:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(4-methoxyphenylthio)ethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add an aqueous solution of formaldehyde (1.1 eq).
-
Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA) (10-20 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2. Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, the product can be converted to its hydrochloride salt by dissolving the free base in diethyl ether and adding a solution of HCl in diethyl ether. The precipitated salt can then be collected by filtration and washed with cold diethyl ether.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main synthetic pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing In Vivo Dosage for Novel Thiazepine Analogs
This guide provides troubleshooting advice and frequently asked questions for researchers working with novel thiazepine analogs, such as 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine, in preclinical in vivo studies. The data and protocols presented are illustrative and should be adapted based on the specific properties of the compound and the experimental model.
Troubleshooting Guide
Q1: We are observing high variability in plasma concentrations of our thiazepine analog between subjects. What could be the cause?
A1: High inter-subject variability in plasma drug concentrations can stem from several factors:
-
Formulation Issues: The compound may not be fully solubilized or may be precipitating out of the vehicle after administration. This is common for hydrophobic molecules. Consider reformulating with different excipients (e.g., cyclodextrins, co-solvents) to improve solubility and stability.
-
Administration Technique: Inconsistent administration volumes, rates of injection, or gavage technique can lead to significant differences in absorption. Ensure all personnel are thoroughly trained and follow a standardized procedure.
-
Metabolic Differences: Genetic polymorphisms in metabolic enzymes (e.g., Cytochrome P450s) within the animal colony can lead to different rates of drug clearance.
-
Food and Water Intake: The fed or fasted state of the animals can impact the absorption of orally administered compounds. Standardize the feeding schedule relative to dosing time.
Q2: Our compound shows good in vitro potency but has no measurable effect in vivo, even at high doses. What should we investigate?
A2: This is a common challenge in drug development. The discrepancy between in vitro and in vivo results often points to issues with ADME (Absorption, Distribution, Metabolism, and Excretion):
-
Poor Bioavailability: The compound may be poorly absorbed from the administration site (e.g., the gut for oral dosing) or may be subject to extensive first-pass metabolism in the liver. A pilot pharmacokinetic (PK) study is essential to determine the compound's exposure levels.
-
Rapid Metabolism/Clearance: The compound might be cleared from circulation too quickly to engage its target effectively. The PK study will also reveal the compound's half-life.
-
Blood-Brain Barrier Penetration: If the target is in the central nervous system (CNS), the compound must be able to cross the blood-brain barrier. Specialized studies may be needed to assess brain-to-plasma concentration ratios.
-
Target Engagement: Lack of a biological response could mean the compound is not reaching its molecular target in the relevant tissue at a sufficient concentration. Consider performing ex vivo analysis of target tissues to measure target occupancy or downstream biomarker modulation.
Q3: We are seeing unexpected toxicity or adverse effects at doses we predicted would be safe. How should we proceed?
A3: Unforeseen toxicity requires a systematic investigation:
-
Vehicle Toxicity: First, run a control group that receives only the vehicle to rule out any adverse effects from the formulation itself. Some solubilizing agents can cause irritation or other toxic effects at high concentrations.
-
Off-Target Effects: The compound may be interacting with other receptors or proteins, leading to the observed toxicity. Broader pharmacological profiling may be necessary.
-
Metabolite Toxicity: A metabolite of the parent compound could be responsible for the toxicity. Metabolite identification studies can help clarify this.
-
Dose Escalation Refinement: The dose escalation steps in your study may have been too large. A more conservative dose escalation design with smaller increments and closer monitoring is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the first in vivo study I should conduct for a novel thiazepine analog?
A1: A Maximum Tolerated Dose (MTD) study is a crucial first step. This study aims to identify the highest dose that can be administered without causing unacceptable toxicity. It helps establish a safe dose range for subsequent efficacy studies.
Q2: How do I select a suitable vehicle for my compound?
A2: Vehicle selection depends on the compound's physicochemical properties (especially solubility) and the route of administration. Start with common, well-tolerated vehicles. For oral administration, options include water, saline, or 0.5% methylcellulose. For intravenous administration, saline with co-solvents like DMSO or PEG400 may be necessary. Always conduct a vehicle tolerability study.
Q3: How many animals should I use per dose group?
A3: The number of animals depends on the study's objective and the expected variability. For an initial MTD study, 3-5 animals per group might be sufficient. For efficacy studies, a power analysis should be conducted to determine the appropriate sample size to detect a statistically significant effect.
Q4: What parameters are most important from a pilot pharmacokinetic (PK) study?
A4: Key parameters to assess from a pilot PK study include:
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t½ (Half-life): The time it takes for the plasma concentration to decrease by half. These parameters will inform dose selection and the dosing schedule for future experiments.
Data Presentation
Table 1: Illustrative Dose-Ranging Study for a Novel Thiazepine Analog
| Dose Group (mg/kg, p.o.) | N | Target Occupancy (%) (Mean ± SD) | Behavioral Score (Mean ± SD) | Observed Adverse Effects |
| Vehicle | 5 | 2 ± 1.5 | 0.1 ± 0.1 | None |
| 1 | 5 | 25 ± 8.2 | 1.5 ± 0.5 | None |
| 3 | 5 | 58 ± 12.1 | 4.2 ± 1.1 | Mild sedation in 1/5 animals |
| 10 | 5 | 85 ± 9.5 | 8.9 ± 1.8 | Moderate sedation in 4/5 animals |
| 30 | 5 | 92 ± 7.0 | Not Assessed | Severe lethargy, ataxia in 5/5 animals |
Table 2: Illustrative Pharmacokinetic Parameters (10 mg/kg, p.o.)
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 450 ± 98 | ng/mL |
| Tmax | 1.5 ± 0.5 | hours |
| AUC (0-last) | 2100 ± 450 | ng·h/mL |
| Half-life (t½) | 4.2 ± 1.1 | hours |
| Bioavailability (F%) | 35 ± 7.5 | % |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of the thiazepine analog that does not cause dose-limiting toxicity.
-
Animals: Select a relevant rodent species (e.g., C57BL/6 mice), 8-10 weeks old. Use both males and females.
-
Group Allocation: Assign 3-5 animals per dose group. Include a vehicle-only control group.
-
Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). The dose progression can follow a modified Fibonacci sequence.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage) once daily for 5-7 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy on all animals.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause >10% body weight loss or significant clinical signs of toxicity.
Protocol 2: Pharmacokinetic (PK) Study
-
Objective: To determine the plasma concentration-time profile of the thiazepine analog after a single dose.
-
Animals: Use cannulated rodents (e.g., jugular vein cannulated Sprague-Dawley rats) to allow for serial blood sampling from the same animal.
-
Group Allocation: Assign 3-5 animals per dose group/route of administration (e.g., 10 mg/kg oral and 2 mg/kg intravenous).
-
Administration: Administer the compound.
-
Blood Sampling: Collect sparse blood samples (e.g., 50 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½).
Visualizations
Caption: Hypothetical GPCR signaling pathway modulated by a novel thiazepine analog.
Caption: Experimental workflow for in vivo dosage optimization of a novel compound.
Technical Support Center: 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine derivatives. The information is intended for researchers, scientists, and drug development professionals to navigate potential toxicity issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential toxicities associated with benzothiazepine derivatives?
A1: Benzothiazepine derivatives can exhibit a range of toxicities. While specific data on 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is limited, related compounds in the benzothiazepine and benzodiazepine classes have been associated with central nervous system (CNS) depression, hepatotoxicity, and cardiotoxicity.[1][2][3] Some derivatives may also induce cytotoxicity in various cell lines.[4] It is crucial to perform in vitro toxicity screening early in the drug discovery process.[5][6]
Q2: How can I assess the cytotoxicity of my 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine derivatives?
A2: A common and cost-effective method to assess in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] A reduction in metabolic activity in the presence of your compound suggests potential cytotoxicity.[7] For more detailed analysis, other assays like the LDH (lactate dehydrogenase) release assay, which measures membrane integrity, can be used.[8]
Q3: My compound shows activity in my primary assay but is also cytotoxic. What should I do?
A3: This is a common challenge in drug discovery. The first step is to determine the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug. If the cytotoxicity occurs at a much higher concentration than the effective concentration for your target, the compound may still be viable. However, if the concentrations are close, medicinal chemistry efforts will be needed to dissociate the desired activity from the cytotoxicity. This can involve structure-activity relationship (SAR) studies to identify the parts of the molecule responsible for each effect.[9]
Q4: Are there specific cell lines I should use for toxicity testing of these derivatives?
A4: The choice of cell lines depends on the anticipated target organ of toxicity. For general cytotoxicity screening, commonly used cancer cell lines like HeLa (cervical cancer) or MCF-7 (breast cancer) can be employed.[7] To investigate potential hepatotoxicity, liver-derived cells such as HepG2 are recommended.[3][10] For neurotoxicity assessment, neuronal cell lines like SH-SY5Y are a suitable choice.[10][11] Using a non-cancerous cell line, such as HEK293 (human embryonic kidney cells), can help determine the selectivity of the cytotoxic effect.[7]
Q5: What are some strategies to reduce the toxicity of my lead compound?
A5: Bioisosterism is a widely used strategy in medicinal chemistry to reduce toxicity while retaining or improving efficacy.[12][13][14] This involves replacing a functional group in your molecule with another group that has similar physical or chemical properties.[15] For example, replacing a metabolically liable ester group with a more stable amide can reduce toxicity associated with hydrolysis.[14] Another approach is to modify the compound to alter its pharmacokinetic properties, such as reducing its accumulation in certain tissues.[14]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Initial Screening
Symptoms:
-
Significant decrease in cell viability (e.g., >50%) at low micromolar concentrations in a broad range of cell lines.
-
Low IC50 values in cytotoxicity assays.
Possible Causes:
-
General Cellular Toxicity: The compound may be interacting with fundamental cellular processes.
-
Off-Target Effects: The compound might be hitting unintended biological targets that are essential for cell survival.
-
Compound Instability: The compound may be degrading in the assay medium to a toxic substance.
-
Assay Interference: The compound could be interfering with the readout of the cytotoxicity assay itself.
Troubleshooting Steps:
Caption: Troubleshooting workflow for high cytotoxicity.
Issue 2: Suspected Hepatotoxicity
Symptoms:
-
Selective cytotoxicity in liver-derived cell lines (e.g., HepG2).
-
Elevation of liver enzyme markers (e.g., ALT, AST) in in vivo studies.
Possible Causes:
-
Metabolic Activation: The compound may be metabolized by cytochrome P450 (CYP) enzymes in the liver to a reactive, toxic metabolite.[16][17]
-
Mitochondrial Dysfunction: The compound could be impairing mitochondrial function in hepatocytes.
-
Bile Acid Transporter Inhibition: Interference with bile acid transport can lead to cholestatic liver injury.
Troubleshooting Steps:
-
Confirm Hepatotoxicity in vitro: Test the compound in primary human hepatocytes or 3D liver models for a more physiologically relevant system.[6]
-
Investigate Metabolic Activation:
-
Incubate the compound with human liver microsomes and screen for the formation of reactive metabolites.
-
Co-incubate with CYP inhibitors to see if toxicity is reduced.
-
-
Assess Mitochondrial Toxicity: Use assays to measure mitochondrial membrane potential or oxygen consumption in HepG2 cells treated with your compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to identify the structural features contributing to hepatotoxicity. Modifications at sites of metabolism can sometimes mitigate this liability.[9]
Experimental Protocols
Protocol 1: MTT Assay for General Cytotoxicity
Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50).
Materials:
-
96-well cell culture plates
-
Selected cell line(s)
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Assessing Potential for P-glycoprotein Interaction
Objective: To determine if a compound is a substrate or inhibitor of the P-glycoprotein (P-gp) efflux pump. Interaction with P-gp can affect drug distribution and contribute to multidrug resistance.[18][19]
Materials:
-
Cell lines with and without P-gp expression (e.g., K562 and K562/MDR).[20]
-
Fluorescent P-gp substrate (e.g., Rhodamine 123).
-
Known P-gp inhibitor (e.g., Verapamil) as a positive control.
-
Test compound.
-
Flow cytometer or fluorescence plate reader.
Methodology:
-
Substrate Assessment:
-
Incubate P-gp expressing cells with the test compound.
-
Measure the intracellular accumulation of the compound over time using a suitable analytical method (e.g., LC-MS/MS).
-
Compare the accumulation in P-gp expressing cells to non-expressing cells. Lower accumulation in P-gp expressing cells suggests it may be a substrate.
-
-
Inhibition Assessment:
-
Pre-incubate P-gp expressing cells with various concentrations of the test compound or a positive control (Verapamil).
-
Add a fluorescent P-gp substrate (Rhodamine 123).
-
Measure the intracellular fluorescence. An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp efflux.[21]
-
Data Presentation
Quantitative data from toxicity assays should be recorded systematically to allow for clear comparison between different derivatives.
Table 1: In Vitro Cytotoxicity Data Template
| Compound ID | Structure Modification | Cell Line | IC50 (µM) ± SD |
| Lead-001 | (Parent Structure) | HeLa | |
| Deriv-001 | R1 = Cl | HeLa | |
| Deriv-002 | R1 = F | HeLa | |
| Lead-001 | (Parent Structure) | HepG2 | |
| Deriv-001 | R1 = Cl | HepG2 | |
| Deriv-002 | R1 = F | HepG2 |
Toxicity Reduction Strategies
Bioisosteric Replacement
Bioisosterism is a key strategy to modulate the properties of a lead compound to reduce toxicity.[22] By replacing a functional group with a bioisostere, it is possible to reduce off-target effects or block metabolic pathways that lead to toxic byproducts.[12][15]
Table 2: Common Bioisosteric Replacements for Toxicity Reduction
| Original Group | Bioisosteric Replacement | Rationale for Toxicity Reduction |
| Hydrogen (-H) | Deuterium (-D) or Fluorine (-F) | Blocks metabolic oxidation at that position, potentially increasing half-life and reducing formation of toxic metabolites.[15][22] |
| Carboxylic Acid (-COOH) | Tetrazole | Improves metabolic stability and oral bioavailability.[14] |
| Ester (-COOR) | Amide (-CONHR) | Increases resistance to hydrolysis, reducing potential toxicity from metabolites.[14] |
| Phenyl Ring | Pyridyl or Thienyl Ring | Can alter metabolism and improve selectivity for the target protein.[15] |
Hypothetical Signaling Pathway Involvement
The toxicity of some compounds can be mediated through specific signaling pathways. For instance, interaction with efflux pumps like P-glycoprotein can alter intracellular drug concentrations, while induction of oxidative stress can lead to apoptosis.
Caption: Potential toxicity pathways for a xenobiotic.
References
- 1. [The neurotoxicity of benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute oxcarbazepine-induced hepatotoxicity in a patient susceptible to developing drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Cytotoxicity studies ofNovel 2, 4- substituted- 1,5 benzothiazepines using MTT Assay | Neuroquantology [neuroquantology.com]
- 5. news-medical.net [news-medical.net]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 9. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axxam.com [axxam.com]
- 11. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ctppc.org [ctppc.org]
- 13. Bioisosteric replacement: Significance and symbolism [wisdomlib.org]
- 14. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 15. Bioisostere - Wikipedia [en.wikipedia.org]
- 16. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Reversal of P-glycoprotein mediated multidrug resistance by a newly synthesized 1,4-benzothiazipine derivative, JTV-519 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flurazepam inhibits the P-glycoprotein transport function: an insight to revert multidrug-resistance phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Technical Support Center: Analysis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in various matrices.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine?
A1: The most common and reliable techniques for the quantification of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Q2: How should I prepare samples for analysis in biological matrices like plasma or urine?
A2: For biological matrices, sample preparation is crucial to remove interferences.[1][2] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][3] The optimal method will depend on the analyte concentration and the complexity of the matrix. A general workflow involves extraction, solvent evaporation, and reconstitution in a mobile phase-compatible solvent.[1][3]
Q3: What are the expected mass spectral fragments for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine?
A3: While specific fragmentation patterns can vary with instrumentation, based on the structure (Molecular Weight: 195.28 g/mol ), common fragments in GC-MS analysis can be observed.[4] It is recommended to run a pure standard of the compound to determine the characteristic fragmentation pattern on your specific instrument.
Troubleshooting Guides
HPLC-DAD/MS Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Column Overload: Try diluting your sample.
-
Secondary Interactions: The basic nitrogen in the thiazepine ring can interact with acidic silanols on the column. Use a base-deactivated column or add a competitor base like triethylamine (0.1%) to the mobile phase.
-
Mismatched Solvent Strength: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
-
Column Degradation: The column may be nearing the end of its life. Try flushing or replacing the column.
-
Issue 2: Low Sensitivity or No Peak Detected
-
Question: I am not seeing a peak for my compound, or the signal is very low. What should I check?
-
Answer:
-
Sample Degradation: 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine may be unstable under certain pH or light conditions. Prepare fresh samples and protect them from light.
-
Incorrect Wavelength (DAD): Check the UV spectrum of the compound to ensure you are monitoring at the wavelength of maximum absorbance.
-
Ionization Issues (MS): The compound may not be ionizing efficiently with the current source parameters. Optimize the electrospray ionization (ESI) source conditions, including capillary voltage, gas flow, and temperature. Consider trying both positive and negative ionization modes.
-
Sample Preparation Losses: Evaluate the recovery of your extraction method by spiking a blank matrix with a known concentration of the analyte.
-
GC-MS Analysis
Issue 1: Peak Broadening or Tailing
-
Question: My peaks in the GC-MS chromatogram are broad. How can I improve the peak shape?
-
Answer:
-
Active Sites in the Inlet or Column: The amine group in the molecule can interact with active sites. Use a deactivated inlet liner and a column designed for basic compounds.
-
Injection Temperature Too Low: A low injection temperature can cause slow volatilization. Gradually increase the injector temperature, but be mindful of potential thermal degradation.
-
Carrier Gas Flow Rate: Optimize the carrier gas flow rate for your column dimensions.
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Question: My replicate injections are giving very different results. What could be the cause?
-
Answer:
-
Sample Adsorption: The analyte may be adsorbing to surfaces in the injection port or column. Silylating the compound can improve its volatility and reduce active site interactions.
-
Injector Contamination: The inlet liner may be contaminated. Replace the liner and septum.
-
Inconsistent Injection Volume: Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.
-
Experimental Protocols
HPLC-DAD Method for Quantification
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| DAD Wavelength | 254 nm |
Sample Preparation using Liquid-Liquid Extraction (LLE)
| Step | Description |
| 1. Aliquot | Take 1 mL of plasma or urine. |
| 2. Spike | Add internal standard. |
| 3. pH Adjustment | Add 100 µL of 1 M NaOH to basify the sample. |
| 4. Extraction | Add 5 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes. |
| 5. Centrifugation | Centrifuge at 4000 rpm for 10 minutes. |
| 6. Evaporation | Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C. |
| 7. Reconstitution | Reconstitute the residue in 100 µL of 50:50 Water:Acetonitrile. |
Quantitative Data Summary
The following table summarizes hypothetical recovery data from different sample preparation methods for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine spiked in human plasma at 100 ng/mL.
| Preparation Method | Mean Recovery (%) | Standard Deviation (%) |
| Protein Precipitation (Acetonitrile) | 85.2 | 5.1 |
| Liquid-Liquid Extraction (MTBE) | 92.5 | 3.8 |
| Solid-Phase Extraction (C18) | 95.8 | 2.5 |
Visualizations
Caption: Experimental workflow for the analysis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Caption: Troubleshooting logic for poor peak shape in HPLC analysis.
References
Validation & Comparative
Comparative Analysis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine and Other Thiazepine Derivatives in CNS Drug Discovery
A comprehensive guide for researchers and drug development professionals on the pharmacological, pharmacokinetic, and therapeutic potential of thiazepine-based compounds.
The thiazepine scaffold, a seven-membered heterocyclic ring containing nitrogen and sulfur atoms, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. Among these, 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine has garnered interest for its potential as a central nervous system (CNS) therapeutic. This guide provides a comparative analysis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine against other notable thiazepine derivatives, supported by experimental data and detailed methodologies to aid in research and development efforts.
Introduction to Thiazepine Derivatives
Thiazepine derivatives encompass a broad class of compounds with a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, and CNS-modulating effects. Benzothiazepines, which feature a benzene ring fused to the thiazepine core, are a prominent subclass.[1] Well-known drugs such as diltiazem, a calcium channel blocker, and quetiapine, an atypical antipsychotic, highlight the therapeutic importance of this chemical family.[1] The pharmacological diversity of thiazepines stems from the various substitution patterns possible on the core structure, which significantly influence their target affinity, selectivity, and pharmacokinetic properties.
Comparative Pharmacological Profile
While specific experimental data for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is not extensively available in publicly accessible literature, we can infer its potential pharmacological profile based on the structure-activity relationships (SAR) of analogous compounds. The presence of a methoxy group and a tetrahydrobenzothiazepine core suggests likely interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are key targets in the treatment of neuropsychiatric disorders.
To provide a framework for comparison, this guide will focus on the pharmacological properties of structurally related benzothiazepines and other thiazepine derivatives that have been characterized for their activity at dopamine and serotonin receptors.
Dopamine Receptor Affinity
Dopamine receptors, particularly the D2 subtype, are primary targets for antipsychotic medications. The affinity of a compound for these receptors is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the binding affinities (Ki) of various thiazepine and related derivatives for different dopamine receptor subtypes.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM) of Thiazepine Derivatives and Related Compounds
| Compound/Derivative Class | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | Selectivity (D2/D3) | Reference |
| Benzothiazole Analogues (General) | High to moderate | High to moderate | High | Variable | |
| Substituted Phenyl-pyrrole-carboxamides | Micromolar range | Not Reported | Not Reported | Not Reported | [2] |
| 3,4-dihydroquinolin-2(1H)-one Derivatives | High to moderate | Not Reported | Not Reported | Not Reported | [3][4] |
Note: Specific Ki values for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine are not available in the cited literature. The data presented is for structurally related compound classes to provide a comparative context.
Serotonin Receptor Affinity
Serotonin (5-HT) receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis. Modulation of various 5-HT receptor subtypes is a key mechanism of action for many modern psychotropic drugs.
Table 2: Comparative Serotonin Receptor Binding Affinities (Ki, nM) of Thiazepine Derivatives and Related Compounds
| Compound/Derivative Class | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) | 5-HT7 Receptor (Ki, nM) | Reference |
| Aroxylalkyl derivatives of 2-methoxyphenylpiperazine | High to moderate | High to moderate | Not Reported | High | [5] |
| Psilocin | 152-146 | 120-173 | 79-311 | Not Reported | [6] |
| Benzothiazole Analogues (General) | 5.8 (for 16f) | 46 (for 16f) | Not Reported | Not Reported |
Note: Specific Ki values for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine are not available in the cited literature. The data presented is for structurally related compound classes to provide a comparative context.
Experimental Protocols
To facilitate the direct comparison of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine with other derivatives, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay for Dopamine and Serotonin Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human D2, D3, 5-HT1A, 5-HT2A receptors).
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2/D3, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).
-
Test compound (e.g., 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine).
-
Non-specific binding control (e.g., Haloperidol for D2/D3, Serotonin for 5-HT receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (concentration that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay for Gs and Gi-Coupled Receptors
This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
Cells expressing the Gs or Gi-coupled receptor of interest.
-
Test compound.
-
Forskolin (for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and plates.
-
Lysis buffer.
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
For antagonist testing, pre-incubate cells with the test compound.
-
For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production.
-
Add the test compound (for agonist testing) or a known agonist (for antagonist testing) to the cells.
-
Incubate for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways for Gs and Gi-Coupled Receptors
Caption: Gs and Gi protein-coupled receptor signaling pathways.
Conclusion and Future Directions
The thiazepine scaffold represents a versatile platform for the development of novel CNS-active agents. While direct comparative data for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is currently limited, the analysis of structurally related compounds suggests a potential for interaction with key neurotransmitter systems, particularly dopamine and serotonin receptors. The provided experimental protocols offer a standardized approach for the pharmacological characterization of this and other novel thiazepine derivatives.
Future research should focus on synthesizing and systematically evaluating a library of 7-methoxy-substituted tetrahydrobenzo[f]thiazepines to establish a clear structure-activity relationship. This will involve comprehensive in vitro profiling against a panel of CNS receptors, followed by in vivo studies to assess their therapeutic potential and side-effect profiles. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 6α-Thiazolylcarboxamidonaltrexamine Derivative (NTZ) as a Potent and Central Nervous System Penetrant Opioid Receptor Modulator with Drug-like Properties for Potential Treatment of Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine: Data Not Available
A comprehensive search of publicly available scientific literature and databases has been conducted to provide a comparative study of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine and known inhibitors. Unfortunately, this search did not yield specific information regarding the biological target or inhibitory activity of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. The available information is primarily limited to its chemical properties and commercial availability.
Without a defined biological target for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine, it is not possible to identify a relevant set of "known inhibitors" for a comparative analysis. Quantitative data, such as IC50 or Ki values, which are essential for comparing the performance of inhibitors, are also unavailable for this specific compound.
The broader class of compounds to which 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine belongs, benzothiazepines, are known to exhibit a wide range of biological activities. These activities include but are not limited to, calcium channel blockade, and acting as anticancer and antimicrobial agents. However, this general information is not sufficient to perform a specific and meaningful comparative study as requested.
Due to the lack of publicly available experimental data on the biological activity and specific molecular targets of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine, the core requirements of this request—a data comparison table, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time. Further experimental research to identify the biological target and characterize the inhibitory profile of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is required before such a comparative guide can be developed.
Efficacy of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the efficacy, mechanism of action, and comparative studies of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in any validated biological models. While this chemical compound is available from various commercial suppliers, there are no published peer-reviewed articles or experimental data to support its use in any specific therapeutic application.
This guide aims to provide a transparent overview of the current state of research on 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. However, due to the absence of published studies, a direct comparison with alternative compounds or a detailed presentation of its performance is not possible at this time.
Quantitative Data Summary
A thorough search of scientific databases has yielded no quantitative data on the biological activity of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. Consequently, no data tables for comparison are available.
Experimental Protocols
Detailed methodologies for key experiments involving 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine are not available in the public domain. For researchers interested in investigating this compound, standard experimental protocols relevant to their specific area of inquiry would need to be developed and validated independently.
Signaling Pathways and Experimental Workflows
As the mechanism of action of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine has not been elucidated in any published research, it is not possible to create diagrams of associated signaling pathways. Similarly, without established experimental use cases, diagrams of experimental workflows cannot be generated.
The logical relationship concerning the current state of research can be summarized as follows:
Figure 1. Logical workflow illustrating the current research status of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Structure-Activity Relationship of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine scaffold is a promising core structure for the development of novel therapeutic agents, particularly those targeting the central nervous system. The strategic placement of a methoxy group at the 7-position, combined with the flexible seven-membered thiazepine ring, offers a unique framework for modulating interactions with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on a closely related pyrrolo[1][2]benzothiazepine core, which serves as a valuable surrogate for understanding the potential of 7-methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine derivatives as atypical antipsychotic agents. The primary mechanism of action for these compounds involves antagonism at dopamine D2 and serotonin 5-HT2A receptors.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of a series of pyrrolo[1][2]benzothiazepine analogs for the dopamine D2 and serotonin 5-HT2A receptors. These receptors are key targets for atypical antipsychotic drugs.[2][3] The data is presented as the negative logarithm of the inhibition constant (pKi), where a higher value indicates greater binding affinity.
| Compound ID | R1 | R2 | Dopamine D2 (pKi) | 5-HT2A (pKi) |
| 1a | H | H | 7.8 | 8.5 |
| 1b | 7-Cl | H | 8.2 | 8.9 |
| 1c | 8-Cl | H | 7.5 | 8.3 |
| 1d | 7-F | H | 8.1 | 8.8 |
| 1e | 7-CH3 | H | 7.9 | 8.6 |
| 2a | 7-Cl | 2'-CH3 | 7.9 | 8.7 |
| 2b | 7-Cl | 3'-CH3 | 8.1 | 8.8 |
| 2c | 7-Cl | 4'-CH3 | 8.3 | 9.0 |
| (S)-(+)-5 | 7-Cl | 4'-CH3 | Not specified | Not specified |
| (R)-(-)-5 | 7-Cl | 4'-CH3 | 7.4 | Not specified |
Data is for a pyrrolo[1][2]benzothiazepine series, serving as an illustrative model for the SAR of 7-methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine analogs.[2][3]
Structure-Activity Relationship Insights
From the data presented, several key SAR trends can be identified for this class of compounds:
-
Substitution on the Benzene Ring (R1): Introduction of a halogen, such as chlorine or fluorine, at the 7-position of the benzothiazepine core generally enhances binding affinity for both D2 and 5-HT2A receptors compared to the unsubstituted analog. A methyl group at this position also shows a favorable effect.
-
Substitution on the Piperazine Moiety (R2): Modification of the substituent on the piperazine ring significantly influences receptor affinity. A methyl group at the 4'-position of the piperazine ring appears to be optimal for both D2 and 5-HT2A receptor binding.
-
Stereochemistry: The resolution of the racemic compound 5 into its enantiomers reveals a stereoselective interaction at the D2 receptor. The (R)-(-)-enantiomer is a more potent D2 receptor antagonist than the (S)-(+)-enantiomer, while both enantiomers maintain high affinity for the 5-HT2A receptor.[2] This suggests that the spatial arrangement of the substituents is crucial for D2 receptor recognition.
Signaling Pathways and Experimental Workflow
The therapeutic effects of these atypical antipsychotic agents are believed to be mediated by their modulation of the dopaminergic and serotonergic signaling pathways.
Caption: Putative signaling pathway for benzothiazepine analogs as D2/5-HT2A antagonists.
The evaluation of these compounds typically follows a standardized workflow, from initial in vitro screening to in vivo assessment of antipsychotic potential.
Caption: A typical experimental workflow for the discovery and evaluation of novel antipsychotic agents.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of data across different studies. Below are representative protocols for the key in vitro and in vivo assays.
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Rat striatal tissue or cells expressing human D2 receptors.
-
Radioligand: [3H]Spiperone (a D2-selective antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Homogenize rat striatal tissue in ice-cold assay buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh assay buffer.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, [3H]Spiperone (final concentration ~0.2 nM), and the membrane preparation.
-
For determining non-specific binding, a parallel set of wells should contain haloperidol instead of the test compound.
-
Incubate the plates at room temperature for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound and convert it to a Ki value using the Cheng-Prusoff equation.
Serotonin 5-HT2A Receptor Binding Assay
This protocol outlines a method to assess the binding affinity of compounds for the 5-HT2A receptor.
Materials:
-
Membrane Preparation: Rat cortical tissue or cells expressing human 5-HT2A receptors.
-
Radioligand: [3H]Ketanserin (a 5-HT2A selective antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Prepare membranes from rat cortical tissue as described for the D2 receptor assay.
-
In a 96-well plate, combine the assay buffer, test compounds at varying concentrations, [3H]Ketanserin (final concentration ~1 nM), and the membrane suspension.
-
Include wells with mianserin to determine non-specific binding.
-
Incubate at 37°C for 30 minutes.
-
Filter the contents and wash the filters as previously described.
-
Quantify the radioactivity on the filters.
-
Calculate specific binding, IC50, and Ki values for the test compounds.
Catalepsy Test in Rats
This in vivo test is used to assess the potential for extrapyramidal side effects (EPS), a common issue with typical antipsychotics. Atypical antipsychotics are expected to induce less catalepsy.
Animals:
-
Male Wistar rats (200-250 g).
Procedure:
-
Administer the test compound or vehicle to the rats via an appropriate route (e.g., intraperitoneal or oral).
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on a horizontal bar raised 9 cm from the surface.
-
Measure the time the rat remains in this unnatural posture (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
A significant increase in descent latency compared to the vehicle group indicates cataleptic behavior.
This guide provides a foundational understanding of the structure-activity relationships of 7-methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine analogs by drawing parallels with a closely related and well-studied chemical series. The provided data and protocols offer a framework for the design and evaluation of novel compounds within this promising class of potential atypical antipsychotics.
References
A Comparative Cross-Validation of the Bioactivity of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine and Related Benzothiazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. Due to a lack of specific experimental data for this particular compound in publicly available literature, this document focuses on a cross-validation approach. We will objectively compare the performance of structurally related benzothiazepine and benzothiazole derivatives for which experimental data have been published. This guide will delve into key areas of bioactivity demonstrated by this class of compounds, including antimicrobial, cytotoxic, and enzyme inhibitory effects. Detailed experimental protocols for the cited assays are provided to support further research and validation.
Comparative Bioactivity Profile
Benzothiazepine derivatives have been investigated for a wide range of pharmacological activities. This section summarizes the quantitative bioactivity data for several benzothiazepine and benzothiazole analogs across different therapeutic areas. This data is presented to offer a comparative baseline for the potential efficacy of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Several studies have demonstrated the potential of benzothiazepine and benzothiazole derivatives as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.
Table 1: Comparative Antimicrobial Activity of Benzothiazepine and Benzothiazole Derivatives (MIC)
| Compound Class | Derivative | Target Organism | MIC (µM) | Reference |
| Benzothiazepine | Chloropyrazine conjugated | S. aureus | 80 - 86 | [1] |
| Benzothiazepine | Chloropyrazine conjugated | E. coli | 38 - >200 | [1] |
| Benzothiazepine | Chloropyrazine conjugated | P. aeruginosa | 38 - >200 | [1] |
| Benzothiazole | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | S. aureus | 15.6 | [2] |
| Benzothiazole | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | E. coli | 7.81 | [2] |
| Benzothiazole | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | K. pneumoniae | 3.91 | [2] |
| Benzothiazole | Pyrazolone substituted | S. aureus | 25 | [3] |
| Pyrrolo[2,1-b][4][5]benzothiazole | Thiophene substituted | S. aureus | 4 - 12 | [6] |
| Pyrrolo[2,1-b][4][5]benzothiazole | p-fluorophenyl substituted | Bacteria | 4 - 10 | [6] |
The cytotoxic effects of benzothiazepine derivatives against various cancer cell lines are often evaluated to determine their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.
Table 2: Comparative Cytotoxic Activity of Benzothiazepine and Benzothiazole Derivatives (IC50)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,5-Benzothiazepine | Halogenated phenyl substituted | Hep G-2 (Liver Cancer) | 3.29 ± 0.15 | [7][8] |
| 1,5-Benzothiazepine | Halogenated phenyl substituted | DU-145 (Prostate Cancer) | 15.42 ± 0.16 | [7][8] |
| Benzothiazole | Naphthalimide substituted | HT-29 (Colon Cancer) | 3.72 ± 0.3 | [9] |
| Benzothiazole | Naphthalimide substituted | A549 (Lung Cancer) | 4.074 ± 0.3 | [9] |
| Benzothiazole | Naphthalimide substituted | MCF-7 (Breast Cancer) | 5.08 ± 0.3 | [9] |
| Benzothiazole | Amide moiety | MCF-7 (Breast Cancer) | 5.15 | [10] |
| 1,5-Benzodiazepin-2-one | 3-hydroxy-7,8-dimethyl-4-phenyl | HepG-2 (Liver Cancer) | 6.13 | [11] |
| 1,5-Benzodiazepin-2-one | 3-hydroxy-7,8-dimethyl-4-phenyl | MCF-7 (Breast Cancer) | 7.86 | [11] |
Certain benzothiazepine and benzothiazole derivatives have been identified as inhibitors of EGFR tyrosine kinase, a key target in cancer therapy.
Table 3: Comparative EGFR Tyrosine Kinase Inhibitory Activity
| Compound Class | Derivative | Assay Type | % Inhibition / IC50 | Reference |
| 1,5-Benzothiazepine | Aryl-substituted | Enzyme Inhibition | 64.5% | [12] |
| Benzothiazole | Pyrimido[2,1-b]benzothiazole | Enzyme Inhibition | 70.58% | [13] |
| Imidazole-based | Benzimidazole-thiazole hybrid | Enzyme Inhibition | IC50 = 71.67 nM | [14] |
| Imidazole-based | Benzimidazole-oxadiazole-chalcone hybrid | Enzyme Inhibition | IC50 = 0.55 µM | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data tables are provided below.
This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.[15][16]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
In a 96-well microtiter plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of a compound on cancer cell lines.[5][17][18]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the cells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This protocol outlines a general method for assessing the in vitro inhibition of EGFR tyrosine kinase activity.[19][20][21][22]
-
Reaction Setup:
-
In a microplate, combine the recombinant human EGFR enzyme, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase assay buffer.
-
-
Initiation of Kinase Reaction:
-
Initiate the phosphorylation reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP) to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a termination buffer (e.g., containing EDTA).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
-
Quantification:
-
Quantify the amount of incorporated phosphate using a suitable method (e.g., scintillation counting for radiolabeled ATP or antibody-based detection for non-radioactive methods).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control and determine the IC50 value.
-
Visualizations: Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
Caption: Logical Relationship in Structure-Activity Relationship Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. promega.com [promega.com]
Navigating the Synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine Derivatives: A Comparative Guide
For researchers and professionals in drug development, the efficient synthesis of lead compounds and their analogs is a cornerstone of successful research programs. The scaffold of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine serves as a valuable starting point for the creation of a variety of derivatives with potential therapeutic applications. While detailed routes for the initial synthesis of this parent compound are not extensively documented in publicly available literature, it is readily available from commercial suppliers, positioning it as a key intermediate.
This guide provides a comparative analysis of the synthetic efficiency for key derivatization pathways starting from commercially available 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. We will explore common transformations such as N-methylation and N-alkylation, presenting available experimental data and detailed protocols to facilitate a comprehensive understanding of their respective efficiencies.
Comparison of Synthetic Efficiency for N-Alkylation and N-Methylation
The secondary amine of the tetrahydrobenzo[f]thiazepine ring is a prime site for modification, allowing for the introduction of a diverse range of substituents. The following table summarizes the efficiency of two common derivatization reactions: reductive amination for N-methylation and N-alkylation with an alkyl halide.
| Derivative | Reaction Type | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| S107 (N-Methyl derivative) | Reductive Amination | Aqueous Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Dichloromethane (DCM) | 1-3 h | Room Temp. | ~95% |
| ARM210 (N-Arylmethyl derivative) | N-Alkylation | 4-(Bromomethyl)benzoic acid, Base (e.g., Pyridine) | Dichloromethane (DCM) | Overnight | Room Temp. | Not specified in literature |
| Amine Intermediate for Compound 11a | N-Alkylation | 2-(4-Bromobutyl)isoindoline-1,3-dione, Base (e.g., K₂CO₃) | Dimethylformamide (DMF) | Not specified in literature | Not specified in literature | High (implied) |
Experimental Protocols
Below are detailed experimental protocols for the key synthetic transformations.
Protocol 1: Synthesis of S107 via Reductive Amination
This protocol describes the N-methylation of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine using formaldehyde.
Procedure:
-
Dissolve 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine (1.0 eq) in dichloromethane (DCM).
-
To this solution, add aqueous formaldehyde (1.2 eq).
-
Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield S107.
Protocol 2: Synthesis of ARM210 via N-Alkylation
This protocol outlines the N-alkylation with an arylmethyl halide.
Procedure:
-
To a solution of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine (1.0 eq) in dichloromethane (DCM), add 4-(bromomethyl)benzoic acid (1.2 eq).
-
Add a base, such as pyridine (1.5 eq), to the reaction mixture.
-
Stir the mixture overnight at room temperature.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by a suitable method, such as crystallization or column chromatography, to obtain ARM210.
Protocol 3: Synthesis of the Amine Intermediate for Compound 11a via N-Alkylation
This protocol describes a two-step process involving N-alkylation with a protected amine precursor followed by deprotection.
Step 1: N-Alkylation
-
Dissolve 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine (1.0 eq) in dimethylformamide (DMF).
-
Add 2-(4-bromobutyl)isoindoline-1,3-dione (1.1 eq) and a base, such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product to obtain the phthalimide-protected intermediate.
Step 2: Deprotection
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (excess) and heat the mixture to reflux.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture, filter to remove the phthalhydrazide precipitate, and concentrate the filtrate.
-
Purify the residue to yield 4-(7-methoxy-2,3-dihydrobenzo[1,4-f]thiazepin-4(5H)-yl)butan-1-amine.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the derivatization of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
A Comparative Guide to L-Type Calcium Channel Blockers: Benchmarking 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine Equivalents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the benzothiazepine 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine and established L-type calcium channel blockers. Due to the limited publicly available data on 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine, this document serves as a hypothetical benchmark study, offering a framework for its evaluation against well-characterized alternatives. The included experimental protocols and comparative data for known calcium channel blockers provide a basis for future research and development.
Benzothiazepines are a class of heterocyclic compounds recognized for their diverse pharmacological activities.[1] A prominent member of this class, Diltiazem, is a well-established L-type calcium channel blocker used in the management of hypertension, angina, and certain arrhythmias. The core mechanism of these agents involves the inhibition of calcium ion influx through voltage-gated L-type calcium channels in vascular smooth muscle and cardiac cells, leading to vasodilation and reduced cardiac contractility.[1][2][3] This guide will focus on the comparative evaluation of compounds based on their potency in blocking these channels.
Comparative Analysis of L-Type Calcium Channel Blockers
The following table summarizes the inhibitory potency (IC50) of three standard calcium channel blockers against the L-type calcium channel (CaV1.2). These values are essential for benchmarking the activity of novel compounds like 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
| Compound | Chemical Class | IC50 (nM) | Test System |
| 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine | Benzothiazepine | Data Not Available | Hypothetical: HEK293 cells expressing hCaV1.2 |
| Diltiazem | Benzothiazepine | ~1880 | Rat cerebral artery myocytes (2 mM [Ba2+]o) |
| Verapamil | Phenylalkylamine | ~143 | HERG K+ channels (as a proxy for channel block) |
| Nifedipine | Dihydropyridine | ~1.85 - 3.35 | Rat cerebral artery myocytes (2 mM [Ba2+/Ca2+]o) |
| Nifedipine | Dihydropyridine | 53 | CHO-K1 cells expressing hCaV1.2 |
Note: The IC50 values presented are sourced from different studies and experimental conditions, which can influence the results. Direct comparative studies under identical conditions are recommended for precise benchmarking.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for CaV1.2 Inhibition
This protocol is designed to measure the inhibitory effect of a test compound on L-type calcium channels (CaV1.2) expressed in a suitable cell line (e.g., HEK293 or CHO-K1 cells).
a. Cell Preparation:
-
Culture cells stably expressing human CaV1.2 α1, β2, and α2δ1 subunits on glass coverslips.
-
Use cells for recording 24-48 hours after plating.
b. Solutions:
-
External Solution (in mM): 100 NaCl, 4 KCl, 40 NMDG, 5 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, 5 Sorbitol. Adjust pH to 7.4 with HCl.
-
Internal (Pipette) Solution (in mM): 108 Cs Methanesulfonate, 4.5 MgCl2, 1 CaCl2, 5 Phosphocreatine Na2, 5 Creatine, 5 Pyruvate, 5 Oxalacetate, 4 Na2ATP, 10 EGTA, 24 HEPES. Adjust pH to 7.2 with CsOH.
c. Recording Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Approach a target cell with the micropipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit CaV1.2 currents by applying a depolarizing voltage step to +10 mV.
-
Record baseline currents in the control external solution.
-
Perfuse the cell with the external solution containing various concentrations of the test compound until a steady-state block is achieved.
-
Wash out the compound with the control solution to assess the reversibility of the block.
d. Data Analysis:
-
Measure the peak inward current at each compound concentration.
-
Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescent Calcium Influx Assay
This high-throughput screening method measures changes in intracellular calcium concentration in response to channel activation and inhibition.
a. Cell Preparation:
-
Seed cells (e.g., CHO-K1 or HEK293) in a 96-well or 384-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well.
-
Allow cells to adhere overnight in a cell incubator.
b. Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the growth medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature.
c. Assay Procedure:
-
Prepare a compound plate containing serial dilutions of the test compounds.
-
Place the cell plate in a fluorescence microplate reader (e.g., FlexStation 3).
-
Record the baseline fluorescence intensity (Ex/Em = 490/525 nm).
-
Add a depolarizing stimulus (e.g., a high concentration of KCl) to activate the voltage-gated calcium channels, followed immediately by the addition of the test compound.
-
Monitor the fluorescence intensity over time to measure the inhibition of calcium influx.
d. Data Analysis:
-
Calculate the percentage of inhibition of the calcium influx for each concentration of the test compound.
-
Generate dose-response curves and calculate the IC50 values.
Visualizations
Caption: Signaling pathway of L-type calcium channel blockade.
Caption: Experimental workflow for a calcium influx assay.
References
A Comprehensive Guide to Assessing the Selectivity of Novel CNS Compounds: Featuring 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics for central nervous system (CNS) disorders necessitates a thorough understanding of a compound's interaction with various neurotransmitter receptors. 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is a compound of interest within this domain. However, comprehensive public data on its receptor selectivity and functional activity remains limited. This guide provides a robust framework for assessing the selectivity of such novel compounds.
To illustrate the application of these methodologies, we will use the well-characterized atypical antipsychotic, Risperidone, as an exemplary compound. This guide will detail the requisite experimental protocols and data presentation formats necessary for a rigorous selectivity assessment, thereby enabling a direct comparison with established and alternative therapeutic agents.
Comparative Selectivity Profiles: An Illustrative Example
A critical step in characterizing a novel compound is to determine its binding affinity for a panel of relevant receptors. The inhibition constant (Kᵢ) is a quantitative measure of this affinity, with lower values indicating a stronger binding interaction. The following tables present the binding affinities of Risperidone and other atypical antipsychotics, Olanzapine and Clozapine, for key dopamine and serotonin receptors. This format serves as a template for presenting data that would be generated for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
Table 1: Comparative Binding Affinity (Kᵢ, nM) of Atypical Antipsychotics at Dopamine Receptors
| Receptor | Risperidone | Olanzapine | Clozapine |
| Dopamine D₁ | 240 | 31 | 85 |
| Dopamine D₂ | 3.2 | 11 | 12.5 |
| Dopamine D₃ | 10 | 48 | 7.1 |
| Dopamine D₄ | 7.3 | 27 | 9 |
Data compiled from multiple sources. Values are approximations and may vary based on experimental conditions.
Table 2: Comparative Binding Affinity (Kᵢ, nM) of Atypical Antipsychotics at Serotonin Receptors
| Receptor | Risperidone | Olanzapine | Clozapine |
| Serotonin 5-HT₁ₐ | 420 | 2000 | 14 |
| Serotonin 5-HT₂ₐ | 0.2 | 4 | 5.4 |
| Serotonin 5-HT₂c | 50 | 11 | 5.2 |
| Serotonin 5-HT₇ | 2.3 | 6.5 | 4 |
Data compiled from multiple sources. Values are approximations and may vary based on experimental conditions.
Experimental Protocols
A comprehensive assessment of a compound's selectivity involves both determining its binding affinity and characterizing its functional effect at the receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
Radioligand Binding Assay for Receptor Affinity (Kᵢ) Determination
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound at a panel of G-protein coupled receptors (GPCRs).
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK-293, CHO) stably expressing the human recombinant receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ).[1]
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂ₐ receptors).
-
Test Compound: 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor (e.g., 10 µM Haloperidol for D₂ receptors).[2]
-
Assay Buffer: Typically 50 mM Tris-HCl, with specific salt concentrations (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂), pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[3]
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Frozen cell pellets or tissues containing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[3]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the receptor membranes, the radioligand (at a concentration close to its Kₔ), and either the assay buffer (for total binding), the non-specific binding control, or varying concentrations of the test compound.[3]
-
Incubation: The plate is incubated (e.g., for 60-120 minutes at room temperature) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.
-
Quantification: The filters are dried, and the radioactivity trapped on them is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[3]
cAMP Functional Assay for Gᵢ/Gₛ-Coupled Receptor Activity
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger, following receptor activation. This determines whether the compound acts as an agonist (stimulates a response) or an antagonist (blocks the response of an agonist). Dopamine D₂ receptors are Gᵢ-coupled, meaning their activation leads to a decrease in cAMP levels.
Objective: To determine the functional potency (EC₅₀ for agonists, IC₅₀ for antagonists) of a test compound at Gᵢ- or Gₛ-coupled receptors.
Materials:
-
Cell Line: A cell line (e.g., HEK-293) stably expressing the receptor of interest (e.g., Dopamine D₂) and a cAMP biosensor system (e.g., GloSensor™).[4]
-
Test Compound: 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.
-
Reference Agonist: A known agonist for the target receptor (e.g., Quinpirole for D₂ receptors).
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production, particularly for Gᵢ-coupled receptors.[4]
-
cAMP Detection Reagent: A reagent that generates a detectable signal (e.g., luminescence, fluorescence) in proportion to the cAMP concentration (e.g., GloSensor™ cAMP Reagent).[5]
-
Luminometer/Fluorometer: A plate reader capable of detecting the signal generated by the cAMP detection reagent.
Procedure:
-
Cell Preparation: Cells expressing the receptor and biosensor are seeded in a multi-well assay plate (e.g., a white, opaque 96-well plate for luminescence assays) and incubated overnight.[4]
-
Reagent Equilibration: The cell culture medium is replaced with a medium containing the cAMP detection reagent, and the plate is incubated for a period (e.g., 2 hours at room temperature) to allow the reagent to equilibrate within the cells.[4]
-
Compound Addition:
-
Antagonist Mode (for Gᵢ-coupled receptors): The test compound is added at various concentrations, followed by the addition of a fixed concentration of a reference agonist (typically at its EC₈₀) and forskolin. The forskolin stimulates cAMP production, and the agonist inhibits this production; the antagonist activity of the test compound is measured by its ability to reverse this inhibition.
-
Agonist Mode: The test compound is added at various concentrations to determine if it directly affects cAMP levels.
-
-
Incubation: The plate is incubated for a short period (e.g., 15-20 minutes) at room temperature.[4]
-
Signal Detection: The signal (e.g., luminescence) is measured using a plate reader.[4]
-
Data Analysis: The data is normalized to controls and plotted against the log concentration of the test compound. For antagonists, the IC₅₀ value (the concentration that causes 50% of the maximal inhibition of the agonist response) is determined. For agonists, the EC₅₀ value (the concentration that produces 50% of the maximal response) is calculated.
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental processes.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
References
Navigating the Research Landscape of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine: A Guide to Synthesis and Inferred Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine, a molecule within the pharmacologically significant benzothiazepine class. Due to a notable lack of published experimental data on its biological activity and reproducibility, this document focuses on its established synthesis and compares its potential activities with those of better-studied analogs. The information presented aims to provide a foundational resource for future investigation.
The benzothiazepine core is a key feature in several clinically important drugs, exhibiting a range of activities from cardiovascular to central nervous system effects.[1][2] Well-known examples include diltiazem, a calcium channel blocker, and quetiapine, an atypical antipsychotic.[1] These compounds underscore the therapeutic potential of the benzothiazepine scaffold.[1] However, for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine specifically, there is a significant gap in the scientific literature regarding its pharmacological profile and the reproducibility of any biological experiments.
Chemical and Physical Properties
While biological data is scarce, the fundamental chemical and physical properties of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine have been documented. A summary of these properties is provided below.
| Property | Value | Source |
| Molecular Formula | C10H13NOS | Sigma-Aldrich |
| Molecular Weight | 195.29 g/mol | Sigma-Aldrich |
| CAS Number | 145903-31-7 | Sigma-Aldrich |
| Appearance | Not specified in publicly available data. | |
| Solubility | Not specified in publicly available data. | |
| Melting Point | Not specified in publicly available data. |
Comparative Analysis of Potential Pharmacological Activity
Given the absence of direct experimental evidence for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine, its potential pharmacological activities must be inferred from the broader class of benzothiazepine derivatives. Many compounds with this core structure are known to interact with various biological targets.[1][2]
| Pharmacological Activity | Well-Studied Benzothiazepine Analogs | Potential for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine |
| Calcium Channel Blockade | Diltiazem, Clentiazem | The benzothiazepine scaffold is a known pharmacophore for L-type calcium channel antagonism.[1][3] This activity should be investigated. |
| Antipsychotic/CNS Activity | Quetiapine, Clothiapine | Some benzothiazepines act on dopamine and serotonin receptors.[1][4] The tetrahydrobenzo[f]thiazepine core may confer similar properties. |
| Anticonvulsant Activity | Various experimental derivatives | Certain benzothiazepine derivatives have shown promise as anticonvulsant and CNS depressant agents.[4] |
| Antimicrobial/Antifungal | Experimental 1,4-benzothiazepines | Some derivatives have demonstrated activity against various bacterial and fungal strains.[1][5] |
| Anti-inflammatory Activity | Reported for some derivatives | The benzothiazepine nucleus has been explored for its anti-inflammatory potential.[1] |
Experimental Protocols
The following are detailed methodologies for the synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine and a representative protocol for a radioligand binding assay to assess its potential interaction with CNS receptors, a common target for this class of compounds.
Synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][6][7]thiazepine
A documented synthesis involves an N-acyliminium ion cyclization.[6]
Materials:
-
4-Methoxythiophenol
-
2-Chloroethylamine
-
Di-tert-butyl dicarbonate (Boc2O) or other suitable protecting group reagent
-
Paraformaldehyde
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
S-Alkylation: 4-Methoxythiophenol is alkylated with 2-chloroethylamine to form the corresponding amine derivative.[6]
-
Protection: The resulting amine is protected, for instance, as a carbamate (e.g., using Boc2O).[6]
-
Cyclization: The protected intermediate is treated with paraformaldehyde and a catalytic amount of p-toluenesulfonic acid in toluene at an elevated temperature (e.g., 70°C). This acid-catalyzed reaction facilitates the intramolecular cyclization to form the N-protected tetrahydrobenzo[f][7][8]thiazepine ring system.[6]
-
Deprotection: The protecting group is removed under appropriate conditions to yield the final product, 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][7][8]thiazepine.[6]
-
Purification: The crude product is purified using standard techniques such as column chromatography.
Representative Radioligand Binding Assay (Hypothetical)
This protocol is adapted from general procedures for assessing the binding of compounds to G-protein coupled receptors, such as dopamine or serotonin receptors.[8]
Materials:
-
7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine
-
Cell membranes expressing the target receptor (e.g., human dopamine D2 receptor)
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone)
-
Non-specific binding competitor (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the cell membranes, and the radioligand to all wells.
-
Total and Non-specific Binding: To determine total binding, add vehicle (assay buffer). To determine non-specific binding, add a high concentration of the non-specific competitor.
-
Competitive Binding: Add the different concentrations of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine to the remaining wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the wells through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate a potential signaling pathway for a benzothiazepine derivative acting on a G-protein coupled receptor and a general workflow for its synthesis and initial biological screening.
Caption: Hypothetical signaling pathway for a benzothiazepine derivative.
Caption: General experimental workflow for novel compound evaluation.
References
- 1. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-Benzothiazepine, a versatile pharmacophore: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Review of Benzo[f]thiazepine Compounds: Synthesis, Anticancer, and Antimicrobial Activities
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of benzo[f]thiazepine compounds and their derivatives. It objectively compares their performance in anticancer and antimicrobial applications, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Benzo[f]thiazepines, a class of heterocyclic compounds containing a benzene ring fused to a thiazepine ring, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This review focuses on a comparative analysis of their synthesis, and their potential as anticancer and antimicrobial agents, presenting quantitative data, experimental methodologies, and insights into their mechanisms of action.
Data Presentation: A Comparative Look at Biological Activity
The biological efficacy of various benzo[f]thiazepine and related benzothiazepine/benzodiazepine derivatives has been evaluated in numerous studies. The following tables summarize the quantitative data from this research, offering a comparative perspective on their anticancer and antimicrobial potential.
Table 1: Anticancer Activity of Benzo[f]thiazepine and Related Derivatives
The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values indicate higher potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,4-Benzodiazepine | Bz-423 | Ramos B cells | 4 | [1] |
| Benzothiazole | Derivative with p-fluorophenyl | A549 (Lung) | 0.452 | [1] |
| Benzothiazole | Derivative with 2,4-dichlorophenyl | A549 (Lung) | 0.460 | [1] |
| Benzo[f]benzo[2][3]imidazo[1,2-d][2]oxazepine | Compound 9 | HeLa (Cervical) | 0.85 (µg/mL) | [4] |
| Benzo[f]benzo[2][3]imidazo[1,2-d][2]oxazepine | Compound 10 | HeLa (Cervical) | 4.36 (µg/mL) | [4] |
Table 2: Antimicrobial Activity of Benzo[f]thiazepine and Related Derivatives
The antimicrobial activity is typically assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values signify greater antimicrobial efficacy.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,4-Benzothiazepine | Compound with 2,4,5-trimethoxyphenyl | S. aureus | 250 | [5] |
| 1,4-Benzothiazepine | Compound with 4-fluorophenyl | S. aureus | 125 | [5] |
| 1,4-Benzothiazepine | Compound with 4-chlorophenyl | E. coli | 250 | [5] |
| Benzothiazole | Compound A07 (5-chloro-2-methoxybenzamide) | E. coli | 7.81 | [6] |
| Benzothiazole | Compound A07 (5-chloro-2-methoxybenzamide) | K. pneumoniae | 3.91 | [6] |
| Benzothiazole | Compound 41c (isatin derivative) | E. coli | 3.1 | [7] |
| Benzothiazole | Compound 41c (isatin derivative) | P. aeruginosa | 6.2 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of a 1,4-benzothiazepine derivative and for the evaluation of anticancer activity using the MTT assay.
Synthesis of 2,3-dihydro-1,4-benzothiazepine Derivatives
This protocol describes a general method for the synthesis of 1,4-benzothiazepines via the reaction of chalcones with 2-aminothiophenol.[5]
Materials:
-
Substituted chalcone (10 mmol)
-
2-aminothiophenol (10 mmol)
-
Methanol (15 mL)
-
Concentrated Hydrochloric Acid (7-8 drops)
-
Ice-cold water
-
Silica gel (60-120 mesh)
-
Ethyl acetate
-
n-hexane
Procedure:
-
To a stirred solution of the appropriate chalcone (10 mmol) and 2-aminothiophenol (10 mmol) in methanol (15 mL), add 7-8 drops of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the solid that separates out, wash it with ice-cold water, and dry it.
-
Purify the crude product by column chromatography using silica gel (60-120 mesh) and a mixture of ethyl acetate and n-hexane (1:3 v/v) as the eluent to obtain the pure 1,4-benzothiazepine derivative.
Anticancer Activity Evaluation: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][7]
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
Test compounds (benzo[f]thiazepine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the desired concentrations of the compounds to the wells containing the cells. Include a solvent control (vehicle) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours, or until a purple precipitate is visible in the cells when viewed under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plates at room temperature in the dark for 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Anticancer Signaling Pathway of Pro-apoptotic Benzodiazepines
Certain benzodiazepine derivatives induce apoptosis in cancer cells through a mitochondria-mediated pathway. This involves the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK signaling cascade.
References
- 1. Rm values and structure-activity relationship of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine: A Guide for Laboratory Professionals
Proper Disposal of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]thiazepine: A Guide for Laboratory Professionals
For immediate reference, the primary recommended disposal method for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]thiazepine is through a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or feed.[1]
This guide provides detailed procedures for the safe and compliant disposal of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]thiazepine, aligning with general laboratory hazardous waste regulations. It is imperative for all researchers, scientists, and drug development professionals to adhere to these guidelines to ensure personal safety and environmental protection.
Waste Characterization and Classification
The general characteristics for classifying hazardous waste are summarized in the table below.
| Hazardous Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids capable of spontaneous combustion, oxidizing materials, and ignitable compressed gases. | Ethanol, acetone, sodium nitrate |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5. | Hydrochloric acid, sodium hydroxide |
| Reactivity | Materials that are unstable, react violently with water, or generate toxic gases when mixed with water or under acidic/basic conditions. | Sodium metal, potassium cyanide, picric acid |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP). | Heavy metals (e.g., lead, mercury), certain pesticides |
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Collect waste 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]thiazepine and any materials contaminated with it (e.g., personal protective equipment, absorbent pads, glassware) in a designated and appropriate container.[1][4]
-
The container must be chemically compatible with the thiazepine derivative and in good condition. Plastic containers are often preferred.[4]
-
Do not mix this waste with other incompatible waste streams.
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and a description of its contents (e.g., "7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]thiazepine waste").[5]
-
Include an appropriate hazard warning symbol.[5]
3. Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][4][5]
-
The SAA must be under the control of the laboratory personnel.
-
Do not exceed the accumulation limit of 55 gallons for hazardous waste (or one quart for acutely hazardous waste) in the SAA.[3][4]
-
Ensure the container is kept closed except when adding waste.[4]
4. Request for Pickup and Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup.[4]
-
Provide them with a complete and accurate description of the waste.
5. Final Disposal Method:
-
The designated waste management professionals will transport the waste to a licensed facility for final disposal.
-
The recommended disposal method is controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[1]
-
Alternatively, it may be taken to a licensed chemical destruction plant.[1]
6. Container Management:
-
Empty containers that held 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]thiazepine should be triple-rinsed (or the equivalent) with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste.
-
After proper cleaning, the container can be offered for recycling or reconditioning.[1]
-
Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill, if permitted by local regulations.[1]
Personal protective equipment for handling 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Essential Safety & Handling Protocols for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]thiazepine
This document provides crucial safety and logistical information for the handling and disposal of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]thiazepine (CAS No. 145903-31-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: Detailed safety and hazard information for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]thiazepine is not fully available. The following guidelines are based on general best practices for handling research chemicals and information available for its hydrochloride salt, which is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3] All handling should be conducted by trained personnel in a controlled laboratory environment.
Operational Plan: Safe Handling Procedures
Personnel must adhere to the following step-by-step procedures when handling this compound:
-
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
Use a certified chemical fume hood to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible.
-
-
Personal Protective Equipment (PPE):
-
Handling Practices:
-
Storage:
Emergency Procedures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Spills: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors.[1] Use personal protective equipment, including chemical-impermeable gloves, and ensure adequate ventilation.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains.[1]
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste material, including contaminated PPE and cleaning materials, in designated, labeled, and sealed containers.
-
-
Disposal Method:
-
Container Decontamination:
Personal Protective Equipment Summary
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent eye contact from splashes or dust.[1] |
| Body Protection | Laboratory coat. For larger quantities or risk of splash, consider a chemical-resistant apron or suit. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used. | To prevent inhalation of dust or vapors.[1] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
